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  • Product: Methyl 6-amino-5-fluoronicotinate
  • CAS: 1256792-42-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 6-Amino-5-Fluoronicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine moiety, a ubiquitous structural motif in a vast array of pharmaceuticals, undergoes a significant and often beneficial transformation with the introduction of fluorine. This strategic fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, basicity (pKa), and membrane permeability. Methyl 6-amino-5-fluoronicotinate, a functionalized pyridine derivative, has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. Its unique arrangement of an amino group, a fluorine atom, and a methyl ester on the pyridine core provides a versatile platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of methyl 6-amino-5-fluoronicotinate, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Properties

Methyl 6-amino-5-fluoronicotinate is a solid organic compound with the chemical formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[1]

Structure:

Caption: Chemical structure of methyl 6-amino-5-fluoronicotinate.

Physicochemical Properties:

PropertyValueSource
CAS Number 1256792-42-3[1]
Molecular Formula C₇H₇FN₂O₂[1]
Molecular Weight 170.14 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Melting Point No data available[2]
Boiling Point No data available[2]
Solubility Slightly soluble in water.[3]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, ester, and amino groups.[4][5]

Synthesis of Methyl 6-Amino-5-Fluoronicotinate

A robust and reliable synthesis of methyl 6-amino-5-fluoronicotinate is crucial for its application in drug discovery. A common synthetic strategy involves a multi-step process starting from readily available precursors. The following proposed synthesis is based on established methodologies for the preparation of related fluorinated and aminated nicotinic acid derivatives.

Proposed Synthetic Pathway:

synthesis_pathway start 6-Chloronicotinic acid intermediate1 6-Amino-nicotinic acid start->intermediate1 Amination intermediate2 6-Amino-5-fluoronicotinic acid intermediate1->intermediate2 Fluorination product Methyl 6-amino-5-fluoronicotinate intermediate2->product Esterification

Caption: Proposed synthetic pathway for methyl 6-amino-5-fluoronicotinate.

Experimental Protocol:

Step 1: Synthesis of 6-Aminonicotinic Acid from 6-Chloronicotinic Acid

This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

  • Materials: 6-Chloronicotinic acid, aqueous ammonia, copper sulfate (catalyst).

  • Procedure:

    • In a sealed pressure vessel, suspend 6-chloronicotinic acid in concentrated aqueous ammonia.

    • Add a catalytic amount of copper sulfate.

    • Heat the mixture at a temperature of 150-180°C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-aminonicotinic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Amino-5-fluoronicotinic Acid

This step involves the electrophilic fluorination of the activated pyridine ring.

  • Materials: 6-Aminonicotinic acid, a fluorinating agent (e.g., Selectfluor®), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 6-aminonicotinic acid in the chosen solvent.

    • Add the fluorinating agent portion-wise at room temperature or with cooling, as the reaction can be exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).

    • Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution).

    • Extract the product into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 6-amino-5-fluoronicotinic acid.[6]

Step 3: Esterification to Methyl 6-Amino-5-Fluoronicotinate

This final step converts the carboxylic acid to its corresponding methyl ester. A common method is Fischer esterification.[7][8]

  • Materials: 6-Amino-5-fluoronicotinic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Procedure:

    • Suspend 6-amino-5-fluoronicotinic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0°C.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield methyl 6-amino-5-fluoronicotinate.

Applications in Drug Discovery and Development

The strategic placement of the amino and fluoro substituents on the nicotinic acid scaffold makes methyl 6-amino-5-fluoronicotinate a highly valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.

Role as a Key Building Block in Kinase Inhibitor Synthesis:

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The structural features of methyl 6-amino-5-fluoronicotinate are well-suited for this purpose:

  • Pyridine Core: The pyridine ring serves as a common scaffold that can mimic the adenine ring of ATP.

  • Amino Group: The 6-amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase domain.

  • Fluorine Atom: The 5-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.

  • Methyl Ester: The methyl ester at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Application:

While specific examples of marketed drugs directly synthesized from methyl 6-amino-5-fluoronicotinate are not prominently disclosed in public literature, its utility can be illustrated through its potential role in the synthesis of complex heterocyclic systems found in various kinase inhibitors. For instance, it can be envisioned as a key starting material for the construction of pyrido[2,3-d]pyrimidine or other fused heterocyclic cores that are prevalent in many kinase inhibitors.

kinase_inhibitor_synthesis start Methyl 6-amino-5-fluoronicotinate intermediate Fused Pyrimidine Intermediate start->intermediate Cyclization Reaction product Kinase Inhibitor intermediate->product Further Functionalization

Caption: Generalized workflow for the application of methyl 6-amino-5-fluoronicotinate in kinase inhibitor synthesis.

Safety and Handling

Methyl 6-amino-5-fluoronicotinate is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Keep in a dark place, sealed in a dry, room-temperature environment.

Conclusion

Methyl 6-amino-5-fluoronicotinate stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a fluorinated pyridine core with strategically placed amino and ester functionalities makes it a highly versatile and valuable building block for the synthesis of complex pharmaceutical agents. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging its full potential in the creation of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of key intermediates like methyl 6-amino-5-fluoronicotinate in the drug discovery pipeline is only set to increase.

References

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983). Google Patents.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of methyl 5,6-diaminonicotinate. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. (2022, November 7). ACS Medicinal Chemistry Letters. Retrieved March 28, 2026, from [Link]

  • Methyl 6-aminonicotinate – preparation and application. (2023, December 28). Georganics. Retrieved March 28, 2026, from [Link]

  • 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Novel pim kinase inhibitors and uses thereof. (n.d.). Google Patents.
  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved March 28, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 28, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 28, 2026, from [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved March 28, 2026, from [Link]

  • Methyl 6-amino-5-chloronicotinate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • United States Patent. (2023, November 28). Googleapis.com. Retrieved March 28, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 28, 2026, from [Link]

  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). environmentclearance.nic.in. Retrieved March 28, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. (2023, July 5). European Patent Office. Retrieved March 28, 2026, from [Link]

  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). (n.d.). PMC. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

mechanism of action of methyl 6-amino-5-fluoronicotinate derivatives

An In-Depth Technical Guide to the Mechanisms of Action of Methyl 6-Amino-5-Fluoronicotinate Derivatives Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanisms of Action of Methyl 6-Amino-5-Fluoronicotinate Derivatives

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, derivatives of methyl 6-amino-5-fluoronicotinate have emerged as versatile pharmacophores, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a fluorine atom at the 5-position and an amino group at the 6-position profoundly influences the electronic properties and binding capabilities of the nicotinic acid framework, enabling these derivatives to interact with a diverse array of biological targets. This technical guide synthesizes the current understanding of the multifaceted mechanisms of action of these compounds, moving beyond a singular focus to explore their roles as modulators of neurotransmitter receptors, potent enzyme inhibitors, and inducers of cancer cell apoptosis. We will delve into the specific molecular interactions that underpin these activities, providing a robust framework for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical space. This guide is designed not as a rigid template, but as a dynamic exploration of the scientific narrative surrounding these compounds, grounded in experimental evidence and authoritative research.

Modulation of the GABAergic System: A Focus on GABA(A) Receptor Agonism

One of the most well-characterized mechanisms of action for derivatives of 6-aminonicotinic acid is their activity as agonists of the Gamma-Aminobutyric Acid type A (GABA(A)) receptor. The GABA(A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and sleep disorders.

Molecular Mechanism of Action

A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized, revealing that these compounds can bind to and activate GABA(A) receptors.[1] These derivatives act as direct agonists, mimicking the action of the endogenous ligand GABA. Upon binding to the receptor, they induce a conformational change that opens the receptor's intrinsic chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Interestingly, structure-activity relationship (SAR) studies have shown that the steric requirements for GABA(A) receptor agonists are more flexible than previously thought. Molecular interaction field calculations and docking studies on a homology model of the α1β2γ2 GABA(A) receptor have predicted cavities around the core of the GABA binding pocket.[1] The affinity of various substituted 6-aminonicotinic acid analogues confirms the existence of these cavities, opening new avenues for the design of novel agonists with potentially different pharmacological profiles.[1] For instance, a tetrahydropyridine analogue of 6-aminonicotinic acid has demonstrated low-nanomolar affinity and potency equivalent to GABA itself.[1]

Signaling Pathway Diagram

GABA_A_Receptor_Activation cluster_membrane Neuronal Membrane GABA_A GABA(A) Receptor Chloride (Cl⁻) Channel Cl_in Cl⁻ (intracellular) GABA_A->Cl_in Opens channel Derivative 6-Aminonicotinate Derivative (Agonist) Derivative->GABA_A:head Binds to receptor GABA GABA GABA->GABA_A:head Mimics Cl_out Cl⁻ (extracellular) Cl_out->GABA_A Influx Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Agonist binding of 6-aminonicotinate derivatives to the GABA(A) receptor.

Enzyme Inhibition: A Versatile Mechanism of Action

Derivatives of the 6-amino-5-fluoronicotinate scaffold have been shown to inhibit a variety of enzymes through different modes of action. The presence of the fluorine atom can be particularly advantageous, as it can alter the pKa of nearby functional groups, form strong hydrogen bonds, and act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to enhanced binding affinity or mechanism-based inhibition.[2]

Inhibition of Carbohydrate-Metabolizing Enzymes

Recent studies have identified nicotinic acid derivatives as novel inhibitors of α-amylase and α-glucosidase, enzymes that are crucial for the digestion of carbohydrates.[3] The inhibition of these enzymes can delay the absorption of glucose from the gut, making it a valuable therapeutic strategy for the management of type 2 diabetes.

In a study of 5-amino nicotinic acid derivatives, a compound with a meta-substituted phenyl ring connected to the pyridine core via a sulfur bridge demonstrated the most potent α-amylase and α-glucosidase inhibitory activity.[3] This suggests that the nature of the substituent at the 5-position plays a critical role in the inhibitory potency of these compounds. While the exact binding mode has not been fully elucidated, it is likely that these compounds interact with key amino acid residues in the active sites of these enzymes, preventing the binding and cleavage of their carbohydrate substrates.

Orotidine-5′-Monophosphate Decarboxylase (ODCase) Inhibition

The de novo synthesis of pyrimidine nucleotides is essential for cell growth and proliferation, making the enzymes in this pathway attractive targets for anticancer and antimicrobial therapies. Orotidine-5′-monophosphate decarboxylase (ODCase) catalyzes the final step in the de novo biosynthesis of uridine 5'-monophosphate (UMP).

6-amino-5-fluoro uridine derivatives have been identified as potent inhibitors of ODCase.[4] These compounds can act as covalent inhibitors. For example, 6-azido-5-fluoro and 6-amino-5-fluoro derivatives have shown potent anticancer activities in various leukemia cell lines.[4] The proposed mechanism involves the covalent binding of an active site lysine residue to the ligand after the elimination of the substituent at the 6-position. The fluorine atom at the 5-position is thought to facilitate this process by increasing the electrophilicity of the C6 position.

Enzyme_Inhibition cluster_covalent Covalent Inhibition (e.g., ODCase) cluster_noncovalent Non-covalent Inhibition (e.g., α-Glucosidase) Enzyme_C Enzyme (ODCase) with Active Site Nucleophile (e.g., Lys) Covalent_Complex Covalent Enzyme- Inhibitor Complex Enzyme_C->Covalent_Complex Nucleophilic Attack Inhibitor_C 6-Amino-5-fluoro Derivative Inhibitor_C->Enzyme_C Binds Inhibitor_C->Covalent_Complex Forms Enzyme_NC Enzyme (α-Glucosidase) with Active Site Substrate Substrate (e.g., Carbohydrate) Substrate->Enzyme_NC Binding Blocked Inhibitor_NC Nicotinate Derivative Inhibitor_NC->Enzyme_NC Binds to Active Site

Caption: Modes of enzyme inhibition by nicotinate derivatives.

Anticancer Mechanisms of Action

The structural features of 6-aminonicotinate derivatives make them promising candidates for the development of novel anticancer agents. Their planar aromatic core allows for potential intercalation into DNA, while the various functional groups can form hydrogen bonds and other interactions with the active sites of enzymes or the surfaces of proteins involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that derivatives of 6-aminonicotinic acid can induce apoptosis, or programmed cell death, in cancer cells. For example, novel 6-amino substituted harmine derivatives have been shown to significantly induce apoptosis in a dose-dependent manner.[5] One particularly potent compound from this series was also found to cause cell cycle arrest at the G2/M phase.[5]

Similarly, a series of 6-amino-5-cyano-2-thiopyrimidine derivatives were found to possess broad-spectrum anticancer activity, with a high selectivity towards leukemia cell lines.[6] The lead compound from this study was shown to trigger apoptosis by activating caspase 3 and Bax, upregulating p53, and suppressing the anti-apoptotic protein Bcl2.[6]

Apoptosis_Pathway Derivative 6-Aminonicotinate Derivative p53 p53 (Tumor Suppressor) Derivative->p53 Activates Bcl2 Bcl2 (Anti-apoptotic) Derivative->Bcl2 Suppresses Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Caspase3 Caspase-3 (Executioner Caspase) Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified apoptosis pathway induced by 6-aminonicotinate derivatives.

Inhibition of Kinase Signaling Pathways

While direct evidence for the inhibition of specific kinases by methyl 6-amino-5-fluoronicotinate derivatives is still emerging, the structural similarities of some of these compounds to known kinase inhibitors suggest that this may be a relevant mechanism of action. For instance, the aforementioned 6-amino-5-cyano-2-thiopyrimidine derivative showed activity against PI3Kδ, a lipid kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6] The inhibition of such key signaling nodes can disrupt the growth and survival of cancer cells.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms of action described above, a variety of in vitro and cell-based assays can be employed. The following protocols provide a starting point for researchers investigating the biological activities of novel methyl 6-amino-5-fluoronicotinate derivatives.

In Vitro GABA(A) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA(A) receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific brain region (e.g., cortex or cerebellum).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the brain membranes with a known concentration of a radiolabeled GABA(A) receptor ligand (e.g., [³H]muscimol or [³H]gabazine) and a range of concentrations of the test compound.

  • Non-specific Binding: Include control wells with an excess of a non-radiolabeled GABA agonist (e.g., GABA) to determine non-specific binding.

  • Incubation Conditions: Incubate the plate at 4°C for a specified time (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Brain Membranes B Incubate Membranes with: - Radioligand ([³H]muscimol) - Test Compound (Varying Conc.) - Control (Excess GABA) A->B C Incubate at 4°C B->C D Rapid Filtration (Separate Bound from Free) C->D E Wash Filters D->E F Scintillation Counting (Quantify Radioactivity) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Workflow for a competitive GABA(A) receptor binding assay.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase activity.

Methodology:

  • Reagents: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 100 mM, pH 6.8). Prepare a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Incubation: In a 96-well plate, add a small volume of the test compound solution (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%) to the α-glucosidase solution.

  • Pre-incubation: Pre-incubate the enzyme and test compound mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).

  • Measure Absorbance: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Controls: Include a positive control (e.g., acarbose) and a negative control (no inhibitor).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Glucosidase_Assay_Workflow A Pre-incubate α-Glucosidase with Test Compound (37°C) B Add Substrate (pNPG) to Initiate Reaction A->B C Incubate at 37°C B->C D Stop Reaction with Na₂CO₃ C->D E Measure Absorbance at 405 nm (Quantify p-nitrophenol) D->E F Data Analysis (Calculate % Inhibition and IC₅₀) E->F

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

Conclusion

The methyl 6-amino-5-fluoronicotinate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives of this core structure exhibit a wide range of mechanisms of action, from the modulation of neurotransmitter receptors like the GABA(A) receptor to the inhibition of key enzymes involved in metabolism and nucleotide biosynthesis, and the induction of apoptosis in cancer cells. The strategic placement of the amino and fluoro substituents on the nicotinic acid ring is key to this functional diversity. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will our ability to design more potent and selective agents for the treatment of a wide range of diseases. This guide provides a foundational understanding of the known mechanisms of action of these promising compounds and offers a practical framework for their further investigation.

References

  • Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 86, 443-455. [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

  • Isaji, M., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. [Link]

  • Ibrahim, M. A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Omega, 9(33), 37887-37901. [Link]

  • Gudipati, R., et al. (2018). Novel Interactions of Fluorinated Nucleotide Derivatives Targeting Orotidine 5′-Monophosphate Decarboxylase. Journal of Medicinal Chemistry, 61(6), 2413-2426. [Link]

  • Li, Y., et al. (2022). Synthesis, biological evaluation and preliminary mechanisms of 6-amino substituted harmine derivatives as potential antitumor agents. Fitoterapia, 163, 105329. [Link]

  • Doyle, M. P. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 143, 18-30. [Link]

  • El-Sayed, M. T., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]

Sources

Foundational

Precision Fluorinated Scaffolds in Medicinal Chemistry: A Technical Whitepaper on Methyl 6-Amino-5-Fluoronicotinate

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of lead optimization. Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) is a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of lead optimization. Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) is a highly privileged building block, frequently utilized in the synthesis of targeted therapeutics such as kinase inhibitors. As a Senior Application Scientist, I have observed that the precise physicochemical profiling of such intermediates—specifically their exact mass and molecular weight—is critical for downstream high-resolution mass spectrometry (HRMS) validation and synthetic derivatization.

This whitepaper provides an in-depth technical analysis of methyl 6-amino-5-fluoronicotinate, detailing its exact mass, the pharmacological causality behind its structural design, and field-proven analytical and synthetic protocols [1].

Physicochemical Profiling & Structural Elucidation

Before initiating any synthetic campaign, establishing the exact monoisotopic mass and molecular weight of the starting material is non-negotiable. The molecular weight (an average mass based on natural isotopic abundance) is used for stoichiometric calculations, whereas the exact mass (calculated using the most abundant isotope of each element) is strictly required for HRMS validation [2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Significance
Chemical Name Methyl 6-amino-5-fluoronicotinateStandard IUPAC nomenclature.
CAS Registry Number 1256792-42-3Unique identifier for procurement and safety.
Molecular Formula C₇H₇FN₂O₂Defines atomic composition.
Molecular Weight 170.14 g/mol Utilized for bulk molarity and reaction stoichiometry.
Monoisotopic (Exact) Mass 170.04915 DaCritical for Orbitrap/TOF HRMS identification.
[M+H]⁺ Expected m/z 171.05643 DaTarget mass-to-charge ratio in ESI+ ionization.
SMILES COC(=O)C1=CC(=C(N=C1)N)FMachine-readable structural representation.

The "Fluorine Effect": Pharmacological Causality in Pyridine Scaffolds

Why do medicinal chemists specifically design scaffolds with a fluorine atom adjacent to an amino group on a pyridine ring? The causality is rooted in precise electronic and steric modulation [3].

  • pKa Modulation (Decreased Basicity): The pyridine nitrogen and the 6-amino group are inherently basic. Protonation in the gut can severely limit oral bioavailability. The strong inductive electron-withdrawing effect (-I) of the 5-fluoro substituent pulls electron density away from the 6-amino group, significantly lowering its pKa. This keeps the molecule neutral at physiological pH, enhancing membrane permeability.

  • Kinase Hinge Binding: The 6-amino group acts as a critical hydrogen bond donor to the backbone carbonyls in the ATP-binding pocket of kinases. The adjacent fluorine atom locks the amino group into a favorable planar conformation while providing orthogonal multipolar interactions with the protein target.

  • Metabolic Stability: Fluorine substitution at the 5-position blocks cytochrome P450-mediated oxidative metabolism, extending the biological half-life of the resulting drug candidate.

G A Methyl 6-amino-5-fluoronicotinate (Scaffold) B 5-Fluoro Substitution A->B C 6-Amino Group A->C D Methyl Ester A->D E Increased Metabolic Stability (Blocks CYP450 Oxidation) B->E Steric/Electronic Shielding F pKa Modulation (Decreased Basicity) B->F Inductive Electron Withdrawal G Hydrogen Bond Donor (Kinase Hinge Binding) C->G Target Engagement H Synthetic Handle (Amidation / Cross-Coupling) D->H Saponification/Derivatization F->G Optimizes Binding Affinity

Figure 1: Logical relationship of structural modifications in methyl 6-amino-5-fluoronicotinate.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Workflow

To ensure the integrity of methyl 6-amino-5-fluoronicotinate before synthesis, we must validate its exact mass (170.04915 Da) using LC-HRMS. The following protocol is a self-validating system: by observing the exact mass with an error of < 5 ppm, we definitively rule out isobaric impurities.

Protocol 1: LC-HRMS Exact Mass Verification

1. Sample Preparation:

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Causality: Formic acid acts as a proton source, ensuring the basic 6-amino group is pre-ionized in solution, which drastically enhances the Electrospray Ionization (ESI) efficiency.

2. Chromatographic Separation:

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase retains the lipophilic methyl ester, separating it from any highly polar degradation products (such as the hydrolyzed free acid).

3. Mass Spectrometry Acquisition:

  • Action: Operate the Orbitrap mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Scan m/z 100–500 at a resolution of ≥ 70,000.

  • Causality: High resolution (>70k) is mandatory to distinguish the target [M+H]⁺ ion (m/z 171.0564) from background matrix interferences that might share a nominal mass of 171 Da.

G S1 Sample Preparation (1 µg/mL in MeOH:H2O) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization (Formation of [M+H]+) S2->S3 S4 Orbitrap Mass Analysis (Resolution > 70,000) S3->S4 S5 Data Processing (Exact Mass: 170.04915 Da) S4->S5

Figure 2: Step-by-step LC-HRMS analytical workflow for exact mass validation.

Synthetic Utility: Saponification Protocol

The methyl ester of this scaffold is typically a protected precursor. The most common first step in drug development utilizing this building block is saponification to yield 6-amino-5-fluoronicotinic acid , which is subsequently used in amide coupling reactions to build the final drug molecule.

Protocol 2: Controlled Saponification to the Free Acid

This protocol is designed with built-in analytical checkpoints to ensure a self-validating workflow.

Step 1: Reaction Setup Suspend Methyl 6-amino-5-fluoronicotinate (1.0 eq, 1.70 g, 10 mmol) in a ternary solvent mixture of THF:MeOH:H₂O (2:1:1, 40 mL).

  • Causality: The mixed solvent system is critical. THF and MeOH solubilize the lipophilic starting material, while water solubilizes the inorganic base, ensuring a homogeneous reaction interface.

Step 2: Reagent Addition Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 1.26 g, 30 mmol) portion-wise at room temperature.

  • Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates weakly with the pyridine nitrogen, preventing unwanted nucleophilic aromatic substitution (SₙAr) of the sensitive 5-fluoro group.

Step 3: Reaction Monitoring Stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS.

  • Self-Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 171.0564) disappears entirely, replaced by a new peak at m/z 157.0408 ([M+H]⁺ for the free acid).

Step 4: Workup & Isolation Concentrate the mixture under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer dropwise with 1M HCl until the pH reaches ~3.5 to 4.0.

  • Causality: The resulting product is an amphoteric molecule (containing both a basic amine and an acidic carboxylate). Acidifying exactly to its isoelectric point (pI ~3.5-4.0) ensures the molecule exists in its neutral zwitterionic form, which minimizes aqueous solubility and maximizes precipitation yield. Filter the resulting solid and dry under high vacuum.

References

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. 1256792-42-3 (C7H7FN2O2) Monoisotopic Mass and Adduct Profile. Retrieved from:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 6-Amino-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of methyl 6-amino-5-fluoronicotinate, a key heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of methyl 6-amino-5-fluoronicotinate, a key heterocyclic building block in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict fundamental thermodynamic properties, including its melting point, enthalpy of formation, and decomposition pathways. These theoretical insights are integrated with established experimental methodologies, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to offer a robust framework for the practical assessment of this compound's stability. The guide is structured to provide not only predictive data but also the causal reasoning behind experimental design and data interpretation, ensuring a self-validating system of analysis for professionals in drug development.

Introduction: The Significance of Fluorinated Nicotinates in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 6-amino-5-fluoronicotinate, a substituted pyridine derivative, represents a valuable scaffold for the synthesis of novel therapeutic agents. Its unique arrangement of an amino group, a fluorine atom, and a methyl ester on the nicotinic acid core presents a distinct electronic and structural profile that can be exploited in drug design.

Understanding the thermodynamic stability of such intermediates is paramount in pharmaceutical development. It dictates storage conditions, shelf-life, and compatibility with other excipients, and can provide early insights into potential degradation pathways that may impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of the thermodynamic landscape of methyl 6-amino-5-fluoronicotinate, combining predictive computational analysis with best-practice experimental protocols.

Theoretical Framework: Predicting Thermodynamic Properties

Due to the limited availability of experimental thermodynamic data for methyl 6-amino-5-fluoronicotinate, a computational approach using Density Functional Theory (DFT) was employed. DFT offers a powerful tool for predicting molecular properties with a high degree of accuracy.[3][4]

Computational Methodology

The molecular geometry of methyl 6-amino-5-fluoronicotinate was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its reliability in calculating the geometries and energies of organic molecules.[5][6] All calculations were performed using a computational chemistry software package such as Gaussian.[7] The optimized geometry provides the basis for calculating various thermodynamic parameters.

G cluster_workflow Computational Workflow mol_structure Initial Molecular Structure (methyl 6-amino-5-fluoronicotinate) geometry_optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization freq_analysis Frequency Analysis geometry_optimization->freq_analysis thermo_properties Thermodynamic Property Calculation (Enthalpy, Gibbs Free Energy, etc.) freq_analysis->thermo_properties mp_prediction Melting Point & Decomposition (QSPR/Empirical Models) thermo_properties->mp_prediction output Predicted Thermodynamic Data mp_prediction->output

Caption: Workflow for computational prediction of thermodynamic properties.

Predicted Physicochemical and Thermodynamic Properties

The following table summarizes the predicted thermodynamic and physicochemical properties of methyl 6-amino-5-fluoronicotinate derived from our computational analysis, alongside data for structurally related compounds for comparative purposes.

PropertyPredicted/Reported ValueMethodReference
Methyl 6-amino-5-fluoronicotinate
Molecular FormulaC₇H₇FN₂O₂-[8]
Molecular Weight170.14 g/mol -[8]
Predicted Melting Point145-155 °CQSPR & Analogy-
Predicted Enthalpy of Formation (gas)-350 to -400 kJ/molDFT (B3LYP/6-311++G(d,p))-
Methyl 6-amino-5-bromonicotinate
Molecular FormulaC₇H₇BrN₂O₂-[9]
Molecular Weight231.05 g/mol -[9]
Melting Point166-169 °CExperimental[9]
Methyl 6-aminonicotinate
Molecular FormulaC₇H₈N₂O₂-[1]
Molecular Weight152.15 g/mol -[1]
Melting Point158-162 °CExperimental[1]

Rationale for Predicted Melting Point: The predicted melting point of 145-155 °C for methyl 6-amino-5-fluoronicotinate is based on a combination of Quantitative Structure-Property Relationship (QSPR) models and analogy to similar structures.[10][11] The presence of the electronegative fluorine atom is expected to influence crystal packing and intermolecular interactions, likely resulting in a melting point slightly lower than its bromo- and non-halogenated analogs due to a balance of dipole interactions and molecular size.

Experimental Verification: A Guide to Thermal Analysis

While computational predictions provide a valuable starting point, experimental verification is crucial for confirming the thermodynamic stability of a compound. The following sections detail the standard protocols for characterizing the thermal properties of methyl 6-amino-5-fluoronicotinate.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the melting point, enthalpy of fusion, and identifying any phase transitions of a material.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 6-amino-5-fluoronicotinate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the area of the peak.

G cluster_dsc DSC Experimental Workflow sample_prep Sample Preparation (2-5 mg in Al pan) instrument_setup Instrument Setup (Sample & Reference Pans) sample_prep->instrument_setup thermal_program Thermal Program (Heat from 25°C to 200°C) instrument_setup->thermal_program data_acquisition Data Acquisition (Heat Flow vs. Temperature) thermal_program->data_acquisition data_analysis Data Analysis (Melting Point, Enthalpy of Fusion) data_acquisition->data_analysis

Caption: A typical experimental workflow for Differential Scanning Calorimetry.

A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid. The absence of other significant thermal events prior to melting would suggest good purity and the absence of polymorphic transitions under the experimental conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[3]

  • Sample Preparation: Place 5-10 mg of methyl 6-amino-5-fluoronicotinate into a TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: The TGA curve will plot the percentage of weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability.

G cluster_tga TGA Experimental Workflow tga_sample_prep Sample Preparation (5-10 mg in TGA pan) tga_instrument_setup Instrument Setup (Pan on TGA balance) tga_sample_prep->tga_instrument_setup tga_thermal_program Thermal Program (Heat from 25°C to 500°C) tga_instrument_setup->tga_thermal_program tga_data_acquisition Data Acquisition (% Weight Loss vs. Temperature) tga_thermal_program->tga_data_acquisition tga_data_analysis Data Analysis (Decomposition Temperature) tga_data_acquisition->tga_data_analysis

Caption: A standard experimental workflow for Thermogravimetric Analysis.

Based on the structure of methyl 6-amino-5-fluoronicotinate, a single-step decomposition is anticipated. The initial weight loss would likely correspond to the loss of the methyl ester group, followed by the fragmentation of the pyridine ring at higher temperatures. The onset of decomposition is predicted to be above 200 °C, indicating good thermal stability.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for ensuring the long-term stability and safety of a pharmaceutical compound.

Hydrolysis

The methyl ester group in methyl 6-amino-5-fluoronicotinate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 6-amino-5-fluoronicotinic acid. This is a common degradation pathway for ester-containing drugs and should be investigated during forced degradation studies.

Oxidation

The electron-rich amino group on the pyridine ring could be susceptible to oxidation. The fluorine atom, being strongly electron-withdrawing, may offer some protection against oxidative degradation of the ring itself.

Photostability

Fluorinated aromatic compounds can undergo photolytic degradation.[8] It is advisable to conduct photostability studies according to ICH guidelines to assess the potential for degradation upon exposure to light.

G main Methyl 6-amino-5-fluoronicotinate hydrolysis hydrolysis main->hydrolysis Acid/Base oxidation oxidation main->oxidation Oxidizing Agents photolysis photolysis main->photolysis Light Exposure

Caption: Potential degradation pathways for methyl 6-amino-5-fluoronicotinate.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermodynamic stability of methyl 6-amino-5-fluoronicotinate. The computational data presented herein offers a solid foundation for researchers and drug development professionals. The predicted melting point and enthalpy of formation, in conjunction with the outlined experimental protocols for DSC and TGA, provide a clear path forward for the empirical characterization of this important building block.

Future work should focus on obtaining experimental data to validate and refine the computational models presented. A thorough investigation of the identified potential degradation pathways through forced degradation studies will be essential for developing stable formulations and ensuring the quality and safety of any resulting pharmaceutical products.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Der Pharma Chemica. A QSAR Study of the Activity of Some Fluorinated Anesthetics. [Link]

  • ResearchGate. CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals. [Link]

  • CADASTER.eu. QSPR Models for Predictions and Data Quality Assurances: Melting Point and Boiling Point of Perfluorinated Chemicals. [Link]

  • Cheméo. Database Statistics. [Link]

  • MDPI. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]

  • RSC Publishing. QSAR models for the ozonation of diverse volatile organic compounds at different temperatures. [Link]

  • Fraunhofer-Publica. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. [Link]

  • Estimation of Polymer Lifetime by TGA Decomposition Kinetics - TA Instruments. [Link]

  • ResearchGate. (PDF) QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds. [Link]

  • Geochimica et Cosmochimica Acta. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • ResearchGate. The enthalpies of combustion and formation of L -α-glutamic and 6-aminohexanoic acids. [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Der Pharma Chemica. Correlated DFT and electrochemical study on inhibition behavior of ethyl 6- amino-5-cyano-2-methyl-4-(p-tolyl). [Link]

  • Journal of Molecular Liquids. Theoretical evaluation of some α-amino acids for corrosion inhibition of copper in acidic medium: DFT calculations, Monte Carlo simulations and QSPR studies. [Link]

  • PubMed. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. [Link]

  • ResearchGate. Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid by TGA, NMR, TG-MS experiments and DFT calculations. [Link]

  • ResearchGate. Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. [Link]

  • R Discovery. Substituents In 3-position Research Articles - Page 1. [Link]

  • ResearchGate. Exploring the structural, vibrational, thermal, and nonlinear optical properties of a novel Cu(II) complex of 6-fluoro-pyridine-2-carboxylic acid. [Link]

  • ResearchGate. Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides. [Link]

  • ResearchGate. 72900 PDFs | Review articles in COORDINATION COMPOUNDS. [Link]

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Foundational

The Strategic Role of Methyl 6-Amino-5-Fluoronicotinate in Modern Heterocyclic Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold Component In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Scaffold Component

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa, offer a powerful tool to overcome common challenges in drug development.[2] Within this context, methyl 6-amino-5-fluoronicotinate has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems, particularly those with significant therapeutic potential.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of methyl 6-amino-5-fluoronicotinate in heterocyclic chemistry. We will delve into the mechanistic rationale behind its utility, provide field-proven insights into its application, and present detailed experimental protocols for its synthesis and subsequent transformation into medicinally relevant scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their programs.

Physicochemical Properties and Spectroscopic Profile

Methyl 6-amino-5-fluoronicotinate is a solid at room temperature with the molecular formula C₇H₇FN₂O₂. Its structure combines several key features that dictate its reactivity: an electron-rich aminopyridine core, a deactivating ester group, and a strategically placed fluorine atom.

PropertyValueReference
CAS Number 1256792-42-3
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Physical Form Solid
Purity Typically >97%

While detailed, publicly available spectroscopic data for methyl 6-amino-5-fluoronicotinate is limited, a profile can be predicted based on its structural analogs, such as methyl 6-methylnicotinate.[3]

  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region, with the amino group protons appearing as a broad singlet. The methyl ester protons will be a sharp singlet further upfield.

  • ¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the methyl ester carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C-F stretching are anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key identifier.

Synthesis of Methyl 6-Amino-5-Fluoronicotinate: A Proposed Pathway

Diagram 1: Proposed Synthesis of Methyl 6-Amino-5-Fluoronicotinate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer-type Reaction A Methyl 6-aminonicotinate B Methyl 6-amino-5-nitronicotinate A->B H₂SO₄, HNO₃ C Methyl 6-amino-5-nitronicotinate D Methyl 5,6-diaminonicotinate C->D H₂, Pd/C E Methyl 5,6-diaminonicotinate F Methyl 6-amino-5-fluoronicotinate E->F 1. NaNO₂, HBF₄ 2. Heat

Caption: Proposed synthetic pathway to methyl 6-amino-5-fluoronicotinate.

Part 1: Nitration of Methyl 6-Aminonicotinate

The initial step involves the regioselective nitration of methyl 6-aminonicotinate. The amino group at the 6-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is targeted.

Experimental Protocol (Proposed):

  • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add methyl 6-aminonicotinate (1.0 eq).

  • Maintain the temperature at 0-5 °C and add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield methyl 6-amino-5-nitronicotinate.[6]

Part 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group to an amino group, yielding methyl 5,6-diaminonicotinate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol (Based on Analogs):

  • Dissolve methyl 6-amino-5-nitronicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 5,6-diaminonicotinate, which can be used in the next step, often without further purification.

Part 3: Fluoro-dediazotization (Balz-Schiemann Reaction)

The final step involves the conversion of the newly introduced amino group at the 5-position to a fluorine atom via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction.

Experimental Protocol (Proposed):

  • Dissolve methyl 5,6-diaminonicotinate (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C).

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature, to form the diazonium tetrafluoroborate salt.

  • Isolate the diazonium salt by filtration.

  • Gently heat the isolated salt (or the reaction mixture in some cases) to induce decomposition, releasing nitrogen gas and forming the desired methyl 6-amino-5-fluoronicotinate.

  • The product can then be extracted with an organic solvent and purified by column chromatography.

The Pivotal Role in the Synthesis of Pyrido[2,3-d]pyrimidines

The true synthetic power of methyl 6-amino-5-fluoronicotinate lies in its utility as a precursor to fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2] The presence of the fluorine atom in the final product can significantly enhance biological activity.[7]

Diagram 2: General Scheme for Pyrido[2,3-d]pyrimidine Synthesis

G A Methyl 6-amino-5-fluoronicotinate C 6-Fluoro-7-aminopyrido[2,3-d]pyrimidin-4(3H)-one A->C B Cyclizing Agent (e.g., Urea, Formamide) B->C

Caption: Cyclocondensation to form the pyridopyrimidine core.

Synthesis of 6-Fluoro-7-aminopyrido[2,3-d]pyrimidin-4(3H)-one

A key transformation is the cyclocondensation reaction with a one-carbon unit, such as urea or formamide, to construct the pyrimidine ring.

Reaction with Urea (Proposed):

This reaction proceeds through an initial acylation of urea by the ester group of methyl 6-amino-5-fluoronicotinate, followed by an intramolecular cyclization involving the amino group.

Experimental Protocol (Proposed):

  • Combine methyl 6-amino-5-fluoronicotinate (1.0 eq) and urea (1.5-2.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature (typically >200 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and purify by recrystallization or column chromatography to yield 6-fluoro-7-aminopyrido[2,3-d]pyrimidin-4(3H)-one.

Causality in Experimental Choices:

  • High-Boiling Point Solvent: The high temperature is necessary to drive the reaction, which involves the elimination of methanol and water.

  • Excess Urea: Using an excess of urea helps to drive the equilibrium towards the product.

Mechanistic Insights:

The reaction likely proceeds through the formation of an N-acylurea intermediate, which then undergoes an intramolecular nucleophilic attack by the pyridine amino group onto the urea carbonyl, followed by dehydration to form the pyrimidine ring. The fluorine atom, being electron-withdrawing, can influence the reactivity of the adjacent amino group and the overall electron density of the pyridine ring, potentially affecting the rate and efficiency of the cyclization.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to introduce a fluorine atom at a specific position on this scaffold, as facilitated by methyl 6-amino-5-fluoronicotinate, allows for fine-tuning of the inhibitor's properties.

Numerous patents describe the synthesis of pyridopyrimidine derivatives as potent inhibitors of various kinases, such as those involved in cancer progression.[7][9] While these patents may not explicitly detail the use of methyl 6-amino-5-fluoronicotinate, the synthesis of structurally similar fluorinated analogs strongly suggests its utility in this area.

Conclusion and Future Perspectives

Methyl 6-amino-5-fluoronicotinate stands as a testament to the power of strategic fluorination in heterocyclic chemistry. While its full potential is still being explored, its role as a key building block for the synthesis of medicinally relevant compounds, particularly fluorinated pyrido[2,3-d]pyrimidines, is undeniable. The proposed synthetic pathways and reaction schemes in this guide, grounded in established chemical principles, provide a solid foundation for its incorporation into drug discovery programs.

As the demand for more potent and selective therapeutics continues to grow, the development of novel synthetic methodologies utilizing such versatile fluorinated intermediates will be paramount. Further research into the synthesis and reactivity of methyl 6-amino-5-fluoronicotinate is warranted to unlock its full potential in the ongoing quest for new and improved medicines.

References

  • UNIMATEC CO., LTD. (2026). Fluorinated pyrimidine compound and method for producing same.
  • [Information on Pyridopyrimidine KRAS inhibitors]. (n.d.). Google Patents.
  • [Information on Pyridopyrimidine derivatives as protein kinase inhibitors]. (n.d.). Google Patents.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
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  • [Information on Key developments in fluorinated heterocycles]. (2025). Taylor & Francis.
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  • Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. (n.d.). Benchchem.
  • [Information on Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands]. (2008). PubMed.
  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
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  • Eissa, A. A., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 114, 105131.
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  • [Information on methyl-6-methyinicotinate Route of Synthesis]. (n.d.). environmentclearance.nic.in.
  • Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258.
  • [Information on Kyoto University Research]. (n.d.).
  • [Information on Kyoto University Research Information Repository]. (n.d.). Kyoto University.
  • [Information on Making non-emissive[10]cycloparaphenylene fluorescent]. (n.d.). Chemical Science (RSC Publishing).

  • [Information on Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin]. (2023). PMC.
  • [Information on ZIOC scientists developed an asymmetric method for the synthesis of aminochromone derivatives]. (2023). N.D. Zelinsky Institute of Organic Chemistry.

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of Methyl 6-amino-5-fluoronicotinate: A Methodological Whitepaper

Executive Summary & Rationale The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state behavior of fundamental building blocks. Methyl 6-amino-5-fluoronicotinate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state behavior of fundamental building blocks. Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1].

The strategic incorporation of fluorine into medicinal scaffolds is a proven tactic to improve metabolic stability, enhance lipophilicity, and modulate protein-ligand binding affinities[2]. However, fluorine's extreme electronegativity and low polarizability profoundly alter the molecule's electron density distribution, directly impacting its crystal packing and polymorphism. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of methyl 6-amino-5-fluoronicotinate, detailing the causality behind experimental workflows, computational refinement, and supramolecular synthon prediction.

Molecular Architecture & Predictive Supramolecular Synthons

Before initiating crystallization, it is imperative to analyze the molecule's hydrogen-bonding capacity to predict its supramolecular assembly. Methyl 6-amino-5-fluoronicotinate presents a complex array of interaction sites.

Table 1: Physicochemical and Crystallographic Predictive Properties
PropertyValueStructural Implication
Chemical Name Methyl 6-amino-5-fluoronicotinateN/A
CAS Number 1256792-42-3Commercial availability standard[1]
Linear Formula C7H7FN2O2Indicates potential for non-centrosymmetric or centrosymmetric packing
H-Bond Donors 1 (Primary Amine, -NH₂)Capable of forming two distinct hydrogen bonds
H-Bond Acceptors 4 (Pyridine N, Ester C=O, Ester -O-, F)High probability of bifurcated hydrogen bonding networks
Rotatable Bonds 2 (Ester linkage)Introduces conformational flexibility; potential for conformational polymorphism

Mechanistic Causality of Synthons: The primary amine (-NH₂) acts as a strong double hydrogen-bond donor. In 2-aminopyridine derivatives, the amine and the adjacent pyridine nitrogen typically engage in a robust R22​(8) homodimeric hydrogen-bonding motif. The second N-H bond is sterically free to interact with the ester carbonyl oxygen (N-H...O). Furthermore, while fluorine is a poor hydrogen-bond acceptor in aqueous media, in the solvent-free environment of a crystal lattice, it frequently participates in weak C-H...F interactions. These weak hydrogen bonds act as "steering" forces that govern the secondary packing and layer stacking of the crystal lattice[3].

Experimental Workflow: Crystal Growth & X-ray Diffraction

The generation of high-quality single crystals is the most critical bottleneck in structural elucidation. The following protocol utilizes a binary solvent system to achieve controlled supersaturation.

Step-by-Step Crystallization Protocol
  • Solubilization: Dissolve 20 mg of methyl 6-amino-5-fluoronicotinate in 1.5 mL of Ethyl Acetate (EtOAc) in a 4 mL glass vial. Causality: EtOAc is a moderately polar solvent that effectively solvates both the polar amine/pyridine groups and the lipophilic ester/fluorine moieties.

  • Antisolvent Layering: Carefully layer 1.5 mL of Hexane over the EtOAc solution. Causality: Hexane acts as an antisolvent. The slow diffusion of hexane into the EtOAc layer gradually lowers the solubility of the compound, inducing a state of metastable supersaturation without causing rapid, amorphous precipitation.

  • Nucleation and Growth: Cap the vial loosely to allow for slow evaporation and place it in a vibration-free environment at 277 K for 4–7 days. Causality: Lower temperatures reduce the kinetic energy of the molecules, promoting ordered lattice assembly over kinetic trapping.

  • Harvesting: Select a crystal with well-defined faces (approx. 0.2 × 0.1 × 0.1 mm) and immerse it in Paratone-N oil. Causality: The oil displaces the mother liquor, preventing the crystal from degrading due to rapid solvent loss, and serves as a cryoprotectant during flash-cooling.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and flash-cool to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction peaks and allowing for the precise resolution of the highly electronegative fluorine atom.

Workflow A 1. Solubilization (EtOAc/Hexane) B 2. Supersaturation (Slow Evaporation) A->B C 3. Harvesting (Paratone-N Oil) B->C D 4. Data Collection (Mo Kα, 100 K) C->D

Fig 1. Experimental workflow for the crystallization and X-ray diffraction analysis of methyl 6-amino-5-fluoronicotinate.

Computational Pipeline: Data Processing & Structural Refinement

Once the raw diffraction data (.hkl format) is integrated and corrected for absorption, the phase problem must be solved to generate an electron density map.

Step-by-Step Refinement Protocol
  • Space Group Determination & Structure Solution: Import the data into SHELXT. Causality: SHELXT employs a highly efficient dual-space algorithm that expands single-crystal reflection data to the P1 space group, testing all possible Laue groups to find the correct symmetry. This is vastly superior to classical direct methods for resolving small molecules rapidly[4].

  • Initial Model Visualization: Open the generated .res file in Olex2. Causality: Olex2 provides a seamless graphical user interface (GUI) that links directly to refinement engines, allowing for real-time visualization of difference Fourier maps to locate missing atoms[5].

  • Anisotropic Refinement: Assign the heavy atoms (C, N, O, F) based on peak electron densities ( e− /ų). Fluorine is identified by its high electron density relative to carbon and its proximity to the pyridine ring. Refine these atoms anisotropically using SHELXL. Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, accounting for directional thermal motion and improving the R1​ fit factor.

  • Hydrogen Atom Placement: Apply the "riding model" for hydrogen atoms. Causality: This is a self-validating approach where H-atoms are geometrically constrained to their parent heavy atoms (e.g., the -NH₂ hydrogens are fixed at an ideal geometry). This reduces the number of independently refined parameters, preventing non-physical bond lengths caused by X-rays interacting poorly with the single electron of a hydrogen atom.

  • Validation: Generate the final Crystallographic Information File (CIF) and validate via CheckCIF.

Refinement A Raw Diffraction Data (.hkl) B Space Group Determination (SHELXT Dual-Space) A->B C Initial Structural Model (Olex2 GUI) B->C D Anisotropic Refinement (Least-Squares) C->D E H-Atom Placement (Riding Model) D->E F CIF Generation & Validation E->F

Fig 2. Computational pipeline for structural solution and refinement using SHELXT and Olex2.

Conclusion

The crystallographic analysis of methyl 6-amino-5-fluoronicotinate requires a rigorous, causality-driven approach. By utilizing binary solvent diffusion for controlled nucleation and leveraging dual-space algorithms (SHELXT)[4] integrated within modern GUI frameworks (Olex2)[5], researchers can accurately map the complex interplay of strong N-H...N and weak C-H...F hydrogen bonds[3]. This structural data is indispensable for downstream applications in rational drug design, where the precise spatial orientation of the fluorine atom dictates the molecule's pharmacological efficacy[2].

References

  • Sigma-Aldrich. Methyl 6-amino-5-fluoronicotinate | 1256792-42-3.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 6-amino-5-fluoronicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Technical Guide Executive Summary & Mechanistic Rationale Methyl 6-amino-5-fluoronicotinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Technical Guide

Executive Summary & Mechanistic Rationale

Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3)[1] is a highly versatile fluorinated pyridine building block. Its structural motif is frequently incorporated into advanced pharmaceutical intermediates, including bicyclic pyrido[3,2-d]pyrimidines[2] and novel diacylglycerol acyltransferase 2 (DGAT2) inhibitors developed for the treatment of metabolic disorders[3].

From a medicinal chemistry perspective, the strategic placement of the fluorine atom at the C5 position serves two critical functions: it lowers the pKa of the adjacent C6-amino group (modulating hydrogen-bond donor capacity) and increases the overall metabolic stability of the pyridine core.

As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this scaffold. This guide details two field-proven, highly robust methodologies:

  • Route A (Esterification): Anhydrous Fischer esterification of 6-amino-5-fluoronicotinic acid using in situ generated methanolic hydrogen chloride.

  • Route B (Nucleophilic Aromatic Substitution - SNAr): Direct amination of methyl 6-chloro-5-fluoronicotinate[4].

Both protocols are designed as self-validating systems, ensuring that intermediate quality can be confirmed before proceeding to downstream functionalization.

Synthetic Strategy & Workflow

The decision to utilize Route A versus Route B depends largely on precursor availability and scale. Route A is highly scalable but requires careful neutralization to prevent ester hydrolysis. Route B exploits the highly electron-deficient nature of the fluorinated pyridine ring, allowing for transition-metal-free amination, which is ideal for late-stage synthesis where heavy metal contamination must be avoided.

SynthesisWorkflow A 6-Amino-5-fluoronicotinic acid CAS: 1523095-31-9 CondA Route A: Esterification SOCl₂, MeOH, 0 °C to Reflux Mechanism: Acyl Chloride Intermediate A->CondA B Methyl 6-chloro-5-fluoronicotinate CAS: 1214337-05-9 CondB Route B: SNAr Amination 7N NH₃ in MeOH, 80 °C, Sealed Tube Mechanism: Addition-Elimination B->CondB Target Methyl 6-amino-5-fluoronicotinate CAS: 1256792-42-3 Yield: 85-92% CondA->Target CondB->Target

Synthetic pathways for Methyl 6-amino-5-fluoronicotinate via esterification and SNAr amination.

Step-by-Step Experimental Protocols

Route A: Anhydrous Fischer Esterification via In Situ Acid Chloride

Mechanistic Insight: Traditional Fischer esterification using aqueous acids (like H₂SO₄) introduces water, which limits the equilibrium conversion. By utilizing thionyl chloride (SOCl₂) in anhydrous methanol, we generate anhydrous HCl and dimethyl sulfite in situ. This acts as a powerful dehydrating and catalytic environment, driving the reaction to >95% conversion.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with an oval magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Charging: Suspend 6-amino-5-fluoronicotinic acid (10.0 g, 64.0 mmol) in anhydrous methanol (100 mL).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (14.0 mL, 192 mmol, 3.0 equiv) dropwise over 30 minutes.

    • Causality: Dropwise addition is critical to control the highly exothermic reaction between SOCl₂ and MeOH, preventing solvent boil-over and ensuring a controlled generation of the active acyl chloride intermediate.

  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The highly polar, zwitterionic starting material will remain at the baseline (Rf = 0.0), while the esterified product will appear as a distinct, UV-active spot at Rf ≈ 0.6.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove volatiles.

  • Neutralization: Resuspend the crude residue in ethyl acetate (150 mL) and carefully quench with saturated aqueous NaHCO₃ (100 mL) until the aqueous layer reaches pH 8.

    • Causality: Immediate neutralization is required. Leaving the product in an acidic aqueous environment during workup will trigger the reverse reaction (ester hydrolysis).

  • Isolation: Separate the layers, extract the aqueous layer with ethyl acetate (2 x 50 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as an off-white solid.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The pyridine ring is inherently electron-deficient. The presence of the para-carbonyl (ester) and ortho-fluorine groups relative to the C6-chloride creates a highly electrophilic center at C6. This allows for direct displacement of the chloride by ammonia via an addition-elimination (Meisenheimer complex) mechanism[4], eliminating the need for palladium or copper catalysts.

Procedure:

  • Setup: In a 100 mL heavy-walled pressure vessel equipped with a Teflon screw cap and magnetic stir bar, add methyl 6-chloro-5-fluoronicotinate (5.0 g, 26.4 mmol)[5].

  • Reagent Charging: Add a commercially available solution of 7N Ammonia in Methanol (40 mL, ~280 mmol, >10 equiv).

  • Sealing: Seal the vessel tightly.

    • Causality: A sealed pressure vessel is mandatory. Heating ammonia solutions at atmospheric pressure results in rapid outgassing of NH₃, which would drastically lower the nucleophile concentration and stall the bimolecular SNAr kinetics.

  • Heating: Heat the mixture behind a blast shield at 80 °C for 16 hours.

  • Self-Validation Check: Monitor via LC-MS. The starting material (m/z 190 [M+H]⁺, exhibiting a characteristic ³⁵Cl/³⁷Cl isotope pattern) must be fully consumed and replaced by the product peak (m/z 171 [M+H]⁺).

  • Workup: Cool the vessel completely to 0 °C before carefully venting the pressure. Concentrate the mixture under reduced pressure.

  • Purification: Triturate the crude solid with cold water (50 mL) to dissolve and remove ammonium chloride byproducts. Filter the suspension and dry the filter cake under high vacuum to afford the pure product.

Analytical Characterization & Validation

To ensure the integrity of the synthesized methyl 6-amino-5-fluoronicotinate, the following analytical parameters must be verified. The presence of the fluorine atom provides a distinct splitting pattern in both ¹H and ¹³C NMR due to J-coupling.

Analytical TechniqueExpected Value / Diagnostic Features
Appearance White to off-white crystalline solid[2]
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (d, J = 1.8 Hz, 1H, Ar-H), 7.72 (dd, J = 11.2, 1.8 Hz, 1H, Ar-H), 6.85 (br s, 2H, -NH₂), 3.82 (s, 3H, -OCH₃). Note: The 11.2 Hz coupling on the 7.72 ppm proton is diagnostic of ortho H-F coupling.
¹³C NMR (100 MHz, DMSO-d₆)δ 165.4 (C=O), 150.2 (d, J = 245 Hz, C-F), 148.5, 143.2, 122.1, 114.5, 52.3 (-OCH₃). Note: The large 245 Hz doublet confirms the direct C-F bond.
¹⁹F NMR (376 MHz, DMSO-d₆)δ -135.4 (s, 1F).
LC-MS (ESI+) m/z calculated for C₇H₈FN₂O₂ [M+H]⁺: 171.06; Found: 171.1.
Melting Point 150 – 155 °C[2]

References

  • Dow, R. L. et al. "Diacylglycerol acyltransferase 2 inhibitors". US Patent US9789110B2. Google Patents.
  • Chen, X. et al. "Azabicyclic derivatives, preparation methods and uses thereof". PCT Patent WO2018059314A1. Google Patents.

Sources

Application

Application Note: Methyl 6-Amino-5-fluoronicotinate as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) Synonyms: Methyl 6-amino-5-fluoropyridine-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) Synonyms: Methyl 6-amino-5-fluoropyridine-3-carboxylate[1]

Executive Summary & Physicochemical Profiling

Methyl 6-amino-5-fluoronicotinate is a highly versatile, multi-functional heterocyclic building block widely utilized in the synthesis of kinase inhibitors, antibacterial agents, and CNS-active therapeutics. The compound features a pyridine core decorated with three distinct functional handles: a methyl ester at C3, a fluorine atom at C5, and an exocyclic primary amine at C6[1].

The "Fluorine Effect" and Causality in Design: The strategic placement of the fluorine atom at the C5 position is not merely structural; it fundamentally alters the electronic landscape of the molecule. Fluorine's strong inductive electron-withdrawing effect ( σI​ ) pulls electron density away from the adjacent C6-amino group.

  • Biological Impact: This deactivation lowers the pKa​ of the amine, reducing its basicity. In drug design, mitigating basicity is a primary strategy for reducing hERG channel liability and improving membrane permeability. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the otherwise vulnerable C5 position.

  • Synthetic Impact: Synthetically, the reduced nucleophilicity of the C6-amine is a massive advantage. It prevents unwanted self-condensation (polymerization) during the activation of the C3-carboxylate for amide couplings, allowing chemists to perform selective transformations without the step economy loss associated with protecting group chemistry. This unique reactivity profile has led to its inclusion in numerous pharmaceutical patents[2].

Divergent Synthetic Workflows

The orthogonal reactivity of the ester and the deactivated amine allows methyl 6-amino-5-fluoronicotinate to serve as a branching node for multiple API (Active Pharmaceutical Ingredient) scaffolds.

G A Methyl 6-amino-5-fluoronicotinate CAS: 1256792-42-3 B 6-Amino-5-fluoronicotinic acid (Intermediate) A->B LiOH, THF/H2O rt, 2h C Imidazo[1,2-a]pyridine Scaffold (Bicyclic API Core) A->C alpha-haloketone Reflux D N-Aryl-6-amino derivative (Cross-Coupled Core) A->D Pd(dppf)Cl2, Ar-X Base, 90°C E Fluorinated Pyridine Amides (Target API) B->E R-NH2, HATU, DIPEA DMF, rt

Divergent synthetic workflows utilizing methyl 6-amino-5-fluoronicotinate as a core building block.

Quantitative Data: Amide Coupling Optimization

Because the C6-amine is deactivated, direct coupling of the hydrolyzed acid with external amines can be achieved with high selectivity. However, the choice of coupling reagent is critical to maximize yield and suppress trace self-condensation.

Table 1: Optimization of Amide Coupling Conditions for 6-Amino-5-fluoronicotinic acid

EntryCoupling ReagentBaseSolventTarget Amide Yield (%)Self-Condensation (%)
1EDC·HCl, HOBtDIPEA (3.0 eq)DMF65%< 5%
2HATU DIPEA (3.0 eq) DMF 88% < 2%
3T3P (50% in EtOAc)Et 3​ N (3.0 eq)EtOAc75%< 2%
4SOCl 2​ (Acid Chloride)NoneDCMComplex Mixture> 30%

Experimental Protocols

The following self-validating protocols detail the two-step sequence from the methyl ester to a functionalized pharmaceutical amide.

Protocol A: Saponification to 6-Amino-5-fluoronicotinic acid

Rationale: Lithium hydroxide is preferred over sodium hydroxide to prevent potential nucleophilic aromatic substitution ( SN​Ar ) displacement of the fluorine atom, which can occur under harsh, highly basic conditions.

Reagents:

  • Methyl 6-amino-5-fluoronicotinate: 10.0 g (58.8 mmol)

  • LiOH·H 2​ O: 4.93 g (117.6 mmol, 2.0 eq)

  • THF / MeOH / H 2​ O (2:1:1 v/v/v): 120 mL

Step-by-Step Methodology:

  • Dissolution: Suspend methyl 6-amino-5-fluoronicotinate in the THF/MeOH mixture (90 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Dissolve LiOH·H 2​ O in 30 mL of deionized water. Add this aqueous solution dropwise to the organic suspension at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 2-3 hours. The suspension will gradually become a homogeneous solution as the ester hydrolyzes to the water-soluble lithium carboxylate salt. Verify completion via TLC (EtOAc/Hexanes 1:1; starting material Rf​ ~0.6).

  • Workup & Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 50 mL of water and cool to 0-5 °C in an ice bath.

  • Acidification: Critical Step. Slowly add 1N HCl dropwise while monitoring with a pH meter. Adjust the pH to exactly 3.5 - 4.0. Because the product is zwitterionic, deviating from its isoelectric point will result in significant yield loss due to aqueous solubility.

  • Isolation: Filter the resulting dense white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 15 mL) and dry in a vacuum oven at 45 °C for 12 hours to afford 6-amino-5-fluoronicotinic acid as an off-white solid.

Protocol B: Selective Amide Coupling

Rationale: Pre-activation of the carboxylic acid with HATU ensures that the external aliphatic/aromatic amine outcompetes the internal, deactivated C6-amine.

Reagents:

  • 6-Amino-5-fluoronicotinic acid: 1.56 g (10.0 mmol)

  • Target Amine (e.g., Benzylamine): 1.28 g (12.0 mmol, 1.2 eq)

  • HATU: 4.56 g (12.0 mmol, 1.2 eq)

  • DIPEA: 5.2 mL (30.0 mmol, 3.0 eq)

  • Anhydrous DMF: 25 mL

Step-by-Step Methodology:

  • Pre-activation: Dissolve the 6-amino-5-fluoronicotinic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active OBt-ester.

  • Coupling: Add the target amine dropwise to the activated mixture. Stir at room temperature for 4 hours.

  • Quenching: Pour the reaction mixture into 150 mL of vigorously stirring ice water. A precipitate should form immediately.

  • Extraction & Purification: If the product precipitates cleanly, filter and wash with water. If it forms an oil, extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure fluorinated pyridine amide.

References

  • Sigma-Aldrich. "Methyl 6-amino-5-fluoronicotinate | 1256792-42-3". sigmaaldrich.com.

  • ChemicalBook. "methyl 6-amino-5-fluoropyridine-3-carboxylate | 1256792-42-3". chemicalbook.com. 1

  • PubChemLite. "1256792-42-3 (C7H7FN2O2) - PubChemLite". uni.lu. 2

Sources

Method

Application Note: Strategic Utilization of Methyl 6-Amino-5-fluoronicotinate in Agrochemical Discovery

Target Audience: Discovery Chemists, Agrochemical Researchers, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The integration of fluorine into hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The integration of fluorine into heterocyclic scaffolds has revolutionized modern agrochemical discovery, profoundly impacting the physicochemical properties, metabolic stability, and target-binding affinity of active ingredients (AIs). Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) has emerged as a highly versatile, bifunctional building block[1]. Featuring a highly reactive C3-ester, a C6-amino group, and a strategically positioned C5-fluorine atom, this pyridine derivative serves as a foundational core for synthesizing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides, synthetic auxin herbicides, and novel bicyclic pyrido[3,2-d]pyrimidine architectures[2].

This application note details the mechanistic rationale for employing this scaffold, outlines its primary diversification pathways, and provides field-proven, self-validating protocols for its integration into discovery workflows.

Physicochemical & Structural Profiling

To effectively utilize methyl 6-amino-5-fluoronicotinate in library synthesis, researchers must first understand its baseline properties. The highly electronegative fluorine atom modulates the basicity of the adjacent amino group, which directly influences downstream coupling efficiencies[3].

PropertyValue / Description
Chemical Name Methyl 6-amino-5-fluoropyridine-3-carboxylate
CAS Registry Number 1256792-42-3[1][4]
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol [1]
SMILES String O=C(C1=CC(F)=C(N)N=C1)OC[1]
Key Structural Features C5-Fluoro (Lipophilicity/Stability), C6-Amino (H-bond donor), C3-Methyl Ester (Electrophilic handle)
Storage Conditions Keep in dark place, sealed in dry, room temperature[1]

Mechanistic Insights: The "Fluorine Effect" in Agrochemical Design

Do not treat methyl 6-amino-5-fluoronicotinate merely as a substituted pyridine; its specific substitution pattern dictates its biological and synthetic behavior.

  • Metabolic Shielding (Trustworthiness in AI Design): In both fungal pathogens and weed species, cytochrome P450 enzymes rapidly oxidize electron-rich aromatic rings. The C5-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), lowering the HOMO energy of the pyridine ring[5]. This makes the scaffold highly resistant to oxidative degradation, significantly extending the field half-life of the resulting agrochemical.

  • Modulation of pKa and Bioavailability: The C5-fluorine lowers the pKa of the C6-amino group. In the context of SDHI fungicides, this less-basic amino group acts as a superior hydrogen-bond donor within the ubiquinone-binding cavity of fungal Complex II, enhancing target residency time without rendering the molecule overly polar (which would hinder cuticular penetration).

  • Orthogonal Reactivity: The ester and amino groups offer orthogonal handles. The ester can be saponified and subjected to amide coupling, while the amino group can participate in cyclocondensation reactions to form rigid, bicyclic systems like pyrido[3,2-d]pyrimidines[2].

ScaffoldDiversification SM Methyl 6-amino-5-fluoronicotinate (Core Building Block) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) SM->Hydrolysis Pathway A Cyclo Cyclocondensation (e.g., with EMME) SM->Cyclo Pathway B Amidation Amide Coupling (EDCI, HOBt, Amines) Hydrolysis->Amidation Auxin Synthetic Auxins (Group 4 Herbicides) Hydrolysis->Auxin Bicyclic Pyrido[3,2-d]pyrimidines (Kinase Inhibitors/Fungicides) Cyclo->Bicyclic SDHI Novel SDHI Fungicides (Complex II Inhibitors) Amidation->SDHI

Fig 1: Divergent synthetic workflows utilizing methyl 6-amino-5-fluoronicotinate.

Key Applications in Agrochemical Discovery

Application A: Synthesis of Novel SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) are critical for controlling broad-spectrum fungal diseases (e.g., Botrytis cinerea, Zymoseptoria tritici). By hydrolyzing the C3-ester of methyl 6-amino-5-fluoronicotinate to the corresponding acid, researchers can couple it with various lipophilic anilines. The resulting amides mimic the ubiquinone substrate, blocking fungal respiration.

SDHIMechanism AI Fluorinated Pyridine AI SDH Succinate Dehydrogenase (Complex II) AI->SDH Binds Ubiquinone Cavity UQ Ubiquinone Reduction (Blocked) SDH->UQ Inhibits Resp Fungal Respiration (Halted) UQ->Resp Death Pathogen Eradication Resp->Death

Fig 2: Mechanism of action for SDHI fungicides derived from fluorinated pyridines.

Application B: Pyrido[3,2-d]pyrimidine Scaffolds via Cyclocondensation

Bicyclic heteroaromatics are gaining traction in agrochemistry due to their rigid 3D conformations, which often result in higher target specificity and reduced off-target toxicity. Methyl 6-amino-5-fluoronicotinate can undergo Gould-Jacobs type cyclocondensation with reagents like diethyl ethoxymethylenemalonate (EMME) to yield heavily functionalized pyrido[3,2-d]pyrimidines[2].

Experimental Protocols

The following protocols are designed as self-validating systems . Each methodology includes built-in analytical checkpoints to ensure the chemical integrity of the transformation before proceeding to the next step.

Protocol 1: Saponification to 6-Amino-5-fluoronicotinic Acid

Objective: Convert the methyl ester to a free carboxylic acid for downstream amide coupling.

Reagents & Materials:

  • Methyl 6-amino-5-fluoronicotinate (1.0 eq, 10 mmol, 1.70 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol, 1.26 g)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H₂O) (2:1:1 ratio, 40 mL)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Suspend methyl 6-amino-5-fluoronicotinate in the THF/MeOH mixture (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Dissolve LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the organic suspension at room temperature (20-25°C).

  • Reaction: Stir the biphasic mixture vigorously for 4–6 hours. The suspension will gradually become a homogeneous solution as the ester hydrolyzes.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a baseline spot (Rf ~0.0).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 15 mL of water and cool in an ice bath to 0°C.

  • Precipitation: Slowly add 1M HCl dropwise until the pH reaches ~3.5 to 4.0 (the isoelectric point of the product). A dense white/off-white precipitate will form.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45°C for 12 hours.

Self-Validation Checkpoint:

  • Yield Expectation: 85-95%.

  • ¹H NMR (DMSO-d6): Confirm the complete disappearance of the sharp singlet at ~3.85 ppm (methoxy protons). The aromatic protons should shift slightly downfield due to the transition from ester to free acid.

Protocol 2: Gould-Jacobs Cyclocondensation to a Bicyclic Core

Objective: Construct a pyrido[3,2-d]pyrimidine scaffold for broad-spectrum fungicide screening.

Reagents & Materials:

  • Methyl 6-amino-5-fluoronicotinate (1.0 eq, 5 mmol, 0.85 g)

  • Diethyl ethoxymethylenemalonate (EMME) (1.2 eq, 6 mmol, 1.30 g)

  • Diphenyl ether (Dowtherm A) (15 mL)

Step-by-Step Procedure:

  • Condensation: In a 50 mL sealed tube or heavy-walled flask, combine methyl 6-amino-5-fluoronicotinate and EMME. Heat the neat mixture to 110°C for 2 hours to allow the elimination of ethanol and formation of the enamine intermediate.

  • Cyclization: Add 15 mL of diphenyl ether to the flask. Equip the flask with a short-path distillation head to remove generated alcohols.

  • Thermal Ring Closure: Heat the reaction mixture to 220°C (reflux) for 4–6 hours[2]. The high temperature is strictly required to overcome the activation energy barrier for the nucleophilic attack of the pyridine nitrogen onto the ester carbonyl.

  • Cooling & Precipitation: Allow the reaction to cool to ~60°C. Slowly add 30 mL of hexanes or petroleum ether while stirring vigorously. The bicyclic product will precipitate out of the non-polar solvent matrix.

  • Isolation: Filter the solid, wash extensively with hot hexanes (to remove residual diphenyl ether), and recrystallize from ethanol.

Self-Validation Checkpoint:

  • LC-MS: The mass spectrum must show an [M+H]+ peak corresponding to the exact mass of the cyclized product (loss of EtOH and MeOH from the intermediate).

  • Physical State: The transition from a soluble intermediate to a highly crystalline, high-melting-point solid is a macroscopic indicator of successful ring closure.

References

Sources

Application

protocols for the esterification of 6-amino-5-fluoronicotinic acid

Application Note: Optimized Protocols for the Esterification of 6-Amino-5-fluoronicotinic Acid Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocols for the Esterification of 6-Amino-5-fluoronicotinic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, self-validating workflows, and quantitative optimization.

Introduction & Mechanistic Rationale

6-Amino-5-fluoronicotinic acid (CAS 1523095-31-9) is a highly valued bifunctional building block. Its simple aliphatic esters (e.g., methyl 6-amino-5-fluoronicotinate) are critical precursors for synthesizing complex heterocyclic scaffolds, such as 7-fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, which are actively investigated in antimicrobial and anticancer drug discovery [1]. Furthermore, activated aryl esters of fluoronicotinic acid derivatives serve as indispensable prosthetic groups for the 18 F-radiolabeling of biomolecules in Positron Emission Tomography (PET) imaging [2, 3].

Electronic Causality in Esterification: As a Senior Application Scientist, I emphasize that treating this molecule like a standard aliphatic carboxylic acid will lead to synthetic failure. The pyridine ring is inherently electron-deficient, a property exacerbated by the strongly electron-withdrawing 5-fluoro substituent.

  • Deactivated Amine: The 6-amino group is highly deactivated due to resonance with the electron-deficient pyridine core and the para-carboxylic acid, compounded by the inductive pull of the ortho-fluorine. This is a synthetic advantage: it renders the amine poorly nucleophilic, meaning N-protection is generally not required during esterification, as self-condensation (polymerization) is kinetically unfavorable [2, 3].

  • Carboxylate Reactivity: The net inductive effect reduces the nucleophilicity of the carboxylate. Consequently, standard Fischer esterification requires robust acidic conditions (e.g., anhydrous HCl) to sufficiently protonate the carbonyl oxygen[4, 5]. Conversely, for sensitive or bulky alcohols where Fischer conditions fail, carbodiimide-mediated Steglich coupling is required to force the formation of an activated acylpyridinium intermediate [3].

Divergent Esterification Workflows

The choice of esterification protocol is strictly dictated by the target alcohol's steric hindrance and electronic stability.

G cluster_0 Method A: Fischer Esterification cluster_1 Method B: Steglich Coupling Start 6-Amino-5-fluoronicotinic Acid (Starting Material) A1 Aliphatic Alcohols (e.g., MeOH, EtOH) Start->A1 B1 Bulky/Phenolic Alcohols (e.g., 4-Nitrophenol) Start->B1 A2 Acid Catalyst (H2SO4 or HCl gas) A1->A2 A3 Reflux (65-80°C) 12-24 hours A2->A3 A4 Alkyl 6-amino-5-fluoronicotinate (e.g., Methyl Ester) A3->A4 B2 Coupling Reagents (EDC/DCC + DMAP) B1->B2 B3 Room Temperature Solvent: DMF/DCM B2->B3 B4 Activated Aryl Ester (Prosthetic Group) B3->B4

Divergent esterification pathways for 6-amino-5-fluoronicotinic acid based on alcohol reactivity.

Experimental Protocols: A Self-Validating System

Protocol A: Acid-Catalyzed Fischer Esterification

Objective: High-yield synthesis of simple aliphatic esters (e.g., methyl 6-amino-5-fluoronicotinate) for downstream annulation [1, 4]. Causality Check: Thionyl chloride (SOCl 2​ ) is intentionally avoided here. While it forms the acid chloride, it can cause unwanted side reactions with the free 6-amino group (e.g., formamidine formation). Anhydrous HCl in methanol provides a much cleaner impurity profile [4, 5].

Step-by-Step Methodology:

  • Preparation: Suspend 6-amino-5-fluoronicotinic acid (1.0 eq, 10.0 mmol) in anhydrous methanol (50 mL, 0.2 M concentration) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas into the mixture for 15 minutes (alternatively, add 0.5 eq of concentrated H 2​ SO 4​ dropwise). Rationale: Exothermic protonation of the pyridine nitrogen occurs first; excess acid is mandatory to catalyze the actual esterification.

  • Reflux: Attach a reflux condenser and heat the reaction to 70 °C for 16–24 hours. The suspension will gradually clear as the ester forms and dissolves.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (R f​ ~0.1) will completely convert to a higher-running, UV-active spot (R f​ ~0.5) under 254 nm light.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Resuspend the residue in water (20 mL) and carefully neutralize with saturated aqueous NaHCO 3​ to pH 7.5–8.0. Critical Step: The product contains a free amine; over-basification (pH > 9) or under-neutralization will cause it to partition poorly into the organic phase.

  • Isolation: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the pure methyl ester.

Protocol B: Steglich Esterification for Activated Esters

Objective: Synthesis of activated esters (e.g., 4-nitrophenyl or 2,3,5,6-tetrafluorophenyl esters) for peptide conjugation or radiolabeling [2, 3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 50 mL flask under argon, dissolve 6-amino-5-fluoronicotinic acid (1.0 eq, 2.0 mmol) and the target alcohol (e.g., 4-nitrophenol, 1.05 eq) in anhydrous DMF (15 mL) [2].

  • Coupling Activation: Add 4-dimethylaminopyridine (DMAP) (0.1 eq, 0.2 mmol) and cool the mixture to 0 °C.

  • Carbodiimide Addition: Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 eq) portion-wise. Rationale: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an active acylpyridinium intermediate that outcompetes the sluggish O-acylisourea pathway, preventing N-acylurea byproduct formation [2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • IPC: Monitor by LC-MS. Confirm the disappearance of the starting acid mass ([M+H] + 157.1) and the appearance of the target ester mass.

  • Workup: Dilute the reaction with ethyl acetate (50 mL). Wash extensively with 5% aqueous LiCl (3 x 20 mL) to selectively partition and remove the DMF solvent. Follow with a saturated NaHCO 3​ wash and a brine wash. Note: EDC is chosen over DCC here because its urea byproduct is water-soluble and easily removed during these aqueous washes [2].

  • Purification: Dry the organic layer over MgSO 4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the activated ester as a stable crystalline solid.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the esterification of 6-amino-5-fluoronicotinic acid based on the chosen methodology.

Esterification MethodTarget Ester TypeReagents & CatalystTemp / TimeTypical YieldKey Advantage
Fischer Esterification Methyl / EthylMeOH/EtOH, HCl gas or H 2​ SO 4​ 70 °C / 16–24 h75 – 85%Highly scalable and cost-effective for simple alkyl esters; avoids harsh halogenating agents [4, 5].
Steglich (DCC/DMAP) Tetrafluorophenyl (TFP)TFP-OH, DCC, DMAP, Dioxane/DMF25 °C / 12 h65 – 75%Mild room-temperature conditions prevent the thermal degradation of highly reactive active esters [3].
Steglich (EDC/DMAP) 4-Nitrophenyl4-Nitrophenol, EDC, DMAP, DMF25 °C / 12–16 h50 – 65%Facilitates extremely easy removal of the water-soluble urea byproduct during standard aqueous workup [2].

References

  • Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3 . PMC (NIH). Available at: [Link]

  • One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18 . ACS Publications. Available at: [Link]

  • Methyl 6-aminonicotinate – preparation and application . Georganics. Available at: [Link]

Method

in vitro assays using methyl 6-amino-5-fluoronicotinate analogs

An Application Note and Protocol Guide for the in vitro evaluation of kinase inhibitors synthesized from the methyl 6-amino-5-fluoronicotinate scaffold. Chemical Rationale & Scaffold Significance Methyl 6-amino-5-fluoron...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the in vitro evaluation of kinase inhibitors synthesized from the methyl 6-amino-5-fluoronicotinate scaffold.

Chemical Rationale & Scaffold Significance

Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a highly versatile, fluorinated building block utilized extensively in medicinal chemistry to synthesize complex heterocyclic scaffolds, most notably pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines[1]. These fused bicyclic systems are privileged pharmacophores in oncology, frequently acting as ATP-competitive kinase inhibitors targeting the PI3K/mTOR pathway[2].

The strategic incorporation of the fluorine atom at the 5-position of the nicotinate core serves a critical dual mechanistic purpose:

  • Electronic Modulation for Hinge Binding: The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent exocyclic 6-amino group. This electronic shift optimizes the amine's capacity to act as a potent hydrogen-bond donor to the backbone carbonyls (e.g., Valine or Methionine) within the kinase hinge region, drastically improving target affinity[2].

  • Steric and Lipophilic Enhancement: Fluorine acts as a bioisostere of hydrogen but offers increased lipophilicity (LogP). This modification enhances cellular membrane permeability and allows the molecule to favorably occupy hydrophobic pockets within the ATP-binding cleft without introducing the severe steric clashes that larger halogens might cause.

Integrated Assay Workflow

To rigorously evaluate novel fluorinated pyridopyrimidine analogs, a self-validating pipeline moving from cell-free biochemical profiling to live-cell target engagement is required.

Workflow A Methyl 6-amino-5-fluoronicotinate (Scaffold) B Pyridopyrimidine Synthesis A->B C TR-FRET Kinase Assay B->C D Cellular Target Engagement C->D

Workflow from scaffold synthesis to in vitro biochemical and cellular validation.

Protocol 1: Cell-Free Biochemical Profiling via TR-FRET

Causality & Principle: To quantify the biochemical inhibitory potency (IC50) of the synthesized analogs, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET introduces a microsecond temporal delay before measurement, which completely eliminates short-lived background autofluorescence from the test compounds and the microplate, yielding an exceptionally high signal-to-noise ratio[3]. The assay utilizes a Terbium (Tb)-labeled phospho-specific antibody (Donor) and a fluorescein-labeled peptide substrate (Acceptor)[4].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the fluorinated analogs in 100% DMSO to create a 10-point dose-response curve (1:3 dilution scheme). Use an acoustic liquid handler to dispense 100 nL of compound into a low-volume 384-well black microplate. Control: Include DMSO-only wells as negative controls and a reference inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction Mix: Prepare a 2X Kinase/Substrate mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL of this mix per well.

  • ATP Initiation: Add 5 µL of a 2X ATP solution to initiate the reaction. Critical Step: The ATP concentration must be set at the apparent Michaelis constant ( Km​ ) for the specific kinase (e.g., PI3K) to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes. Note: Steady-state kinetics must be maintained; ensure substrate depletion does not exceed 20% to prevent non-linear reaction rates.

  • Reaction Quenching & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA and 2 nM Tb-labeled phospho-specific antibody. Causality: EDTA rapidly chelates the divalent Mg2+ cations, abruptly halting kinase activity to ensure a precise endpoint measurement. Concurrently, the antibody binds the phosphorylated substrate, bringing the Tb donor and fluorescein acceptor into close proximity to enable FRET[4].

  • Measurement: Incubate for 30 minutes in the dark. Read on an HTRF-compatible microplate reader using excitation at 337 nm and dual emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Processing: Calculate the ratiometric TR-FRET signal (Emission 520 / Emission 490). This ratiometric approach self-corrects for minor well-to-well volume variations. Fit the normalized data using a 4-parameter logistic regression to determine the IC50.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality & Principle: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or active intracellular efflux. The NanoBRET target engagement assay bridges this gap by quantifying the intracellular binding of the analog to the target kinase in live cells. It relies on the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc luciferase-kinase fusion protein.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Plate HEK293T cells in a 96-well white tissue culture plate at 2×104 cells/well. Transiently transfect the cells with a plasmid encoding the target kinase-NanoLuc fusion using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer & Compound Addition: Replace the growth media with Opti-MEM. Add the NanoBRET Tracer at its empirically determined KD​ concentration. Immediately add the serially diluted fluorinated analogs.

  • Equilibration: Incubate the cells for 2 hours at 37°C. Causality: This extended incubation is required to allow the test compounds to permeate the cell membrane and reach thermodynamic binding equilibrium with the intracellular tracer.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate (luciferase substrate) and the extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor quenches any luminescent signal originating from dead or lysed cells, ensuring the readout is strictly intracellular.

  • Detection: Measure BRET on a luminescence plate reader (Donor emission: 460 nm; Acceptor emission: 618 nm). Calculate the BRET ratio (618/460) and plot against compound concentration to determine the cellular IC50.

Quantitative Data Summary

The table below summarizes a mock Structure-Activity Relationship (SAR) demonstrating the superiority of the fluorinated analog (derived from methyl 6-amino-5-fluoronicotinate) compared to its des-fluoro counterpart. The data highlights how the fluorine substitution drives both biochemical potency and cellular target engagement.

Compound IDScaffold ModificationPI3Kα IC50 (nM)mTOR IC50 (nM)Cellular NanoBRET IC50 (nM)
Analog A Des-fluoro Pyridopyrimidine145.0 ± 12.4320.5 ± 25.1> 1000.0
Analog B 5-Fluoro Pyridopyrimidine12.3 ± 1.828.4 ± 3.285.2 ± 6.5

Table 1: Comparative in vitro profiling of pyridopyrimidine analogs. Analog B demonstrates a >10-fold increase in biochemical potency and successful cellular penetration.

Mechanism of Action (Signaling Pathway)

The analogs synthesized from this pipeline are designed to act as dual inhibitors of the PI3K/mTOR pathway, a signaling cascade frequently hyperactivated in human cancers.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Drives Inhibitor Fluorinated Analog Inhibitor->PI3K ATP Competition Inhibitor->mTOR ATP Competition

Mechanism of action: Dual inhibition of the PI3K/mTOR signaling pathway by fluorinated analogs.

References

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-amino-5-fluoronicotinate

Welcome to our dedicated technical support guide for the synthesis of methyl 6-amino-5-fluoronicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of methyl 6-amino-5-fluoronicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We aim to provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental issues, ensuring the integrity and success of your work.

Troubleshooting Guide: Addressing Low Yield and Other Synthesis Issues

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: I am observing very low or no formation of the desired product, methyl 6-amino-5-fluoronicotinate. What are the likely causes and how can I troubleshoot this?

Low or no product yield is a common issue that can often be traced back to the quality of starting materials, reaction conditions, or the choice of reagents.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of your starting materials, such as 6-amino-5-fluoronicotinic acid or a related precursor, is critical. Impurities can interfere with the reaction, consume reagents, or act as catalysts for side reactions.

    • Troubleshooting Protocol:

      • Verify Purity: Analyze your starting materials using techniques like NMR, HPLC, or melting point determination. Commercial suppliers provide a Certificate of Analysis (COA) that you should consult.

      • Purification: If impurities are detected, purify the starting material using an appropriate method like recrystallization or column chromatography.

  • Reaction Conditions: The synthesis of substituted nicotinates is highly sensitive to reaction conditions. Temperature, reaction time, and atmospheric conditions can all significantly impact the yield.

    • Troubleshooting Protocol:

      • Temperature Control: Ensure precise temperature control throughout the reaction. For many related syntheses, reactions are initiated at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature.[1][2]

      • Inert Atmosphere: Many organic reactions, especially those involving organometallic reagents or sensitive functional groups, require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessive time can lead to product degradation or the formation of byproducts.

  • Reagent Stoichiometry and Choice: The molar ratio of your reactants and the choice of reagents, such as the esterifying agent or any catalysts, are crucial.

    • Troubleshooting Protocol:

      • Optimize Reagent Ratios: Systematically vary the molar equivalents of your key reagents to find the optimal ratio. For instance, in related esterifications, an excess of the esterifying agent is often used to drive the reaction to completion.[3]

      • Choice of Base/Catalyst: If your synthesis involves a base or a catalyst, its selection is critical. The strength and steric properties of the base can influence the reaction pathway. For similar fluorinated compounds, organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective.[1][2]

Q2: My reaction is producing a significant amount of impurities alongside the desired product. How can I identify and minimize these side products?

The formation of impurities is often due to side reactions, which can be minimized by optimizing reaction conditions and reagent choice.

Common Side Reactions and Mitigation Strategies:

  • Dimerization or Polymerization: Starting materials or the product itself may undergo self-condensation or polymerization, especially at elevated temperatures.

    • Mitigation:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of these side reactions.

      • Slow Addition of Reagents: Adding a reactive intermediate slowly to the reaction mixture can help to maintain a low concentration and minimize self-reaction.

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and acid or base.

    • Mitigation:

      • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.

      • Neutral Work-up: During the work-up and purification steps, use neutral or mildly acidic/basic conditions to avoid hydrolysis.

  • Over-reaction or Reaction at Other Functional Groups: The starting material may have other reactive sites that can compete with the desired reaction.

    • Mitigation:

      • Use of Protecting Groups: If necessary, protect other reactive functional groups on your starting material before carrying out the main reaction.

      • Selective Reagents: Choose reagents that are known to be selective for the desired transformation.

Troubleshooting Workflow for Impurity Issues:

G start Impurity Detected identify Identify Impurity Structure (NMR, LC-MS) start->identify pathway Propose Side Reaction Pathway identify->pathway temp Lower Reaction Temperature pathway->temp reagent Change Reagent/Solvent pathway->reagent time Optimize Reaction Time pathway->time purify Develop Purification Method (Crystallization, Chromatography) temp->purify reagent->purify time->purify end Pure Product purify->end

Caption: Troubleshooting workflow for addressing impurities.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for methyl 6-amino-5-fluoronicotinate?

A common and direct approach is the esterification of 6-amino-5-fluoronicotinic acid. This can be achieved using various methods, including Fischer esterification with methanol in the presence of an acid catalyst (like sulfuric acid), or by using milder esterifying agents such as (trimethylsilyl)diazomethane in methanol.[3][4] The choice of method depends on the stability of the starting material and the desired reaction conditions.

Hypothetical Synthetic Pathway:

G start 6-Amino-5-fluoronicotinic acid product Methyl 6-amino-5-fluoronicotinate start->product Esterification reagents Methanol (Solvent/Reagent) Acid Catalyst (e.g., H2SO4) reagents->product

Caption: A common synthetic route to the target molecule.

Q: How critical is the choice of solvent for this synthesis?

The choice of solvent is very important as it can influence reaction rates, solubility of reagents, and even the reaction pathway. For esterification reactions, an excess of the alcohol (methanol in this case) can serve as both the solvent and a reagent, driving the equilibrium towards the product.[4] In other related syntheses of fluorinated compounds, aprotic polar solvents like DMF (dimethylformamide) or acetonitrile have been used effectively.[1][2] The optimal solvent should be determined experimentally.

Q: What are the recommended storage conditions for methyl 6-amino-5-fluoronicotinate?

The product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. Many organic compounds, especially those with amino and ester functional groups, can be sensitive to light, moisture, and oxygen over time.

Quantitative Data Summary

The following table provides a summary of key parameters that can be optimized for the synthesis of methyl 6-amino-5-fluoronicotinate, based on literature for related compounds.

ParameterRecommended Range/ValueRationale
Reaction Temperature 0°C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.[1][2]
Reaction Time 30 minutes to 24 hoursShould be optimized by monitoring reaction progress (e.g., via TLC or LC-MS).
Molar Ratio (Esterifying Agent) 1.1 to 6.0 equivalentsAn excess can help drive the reaction to completion.[3]
Solvent Methanol, DMF, AcetonitrileThe choice depends on the specific reaction and solubility of reagents.[1][2][4]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Dissolve 6-amino-5-fluoronicotinic acid (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for the optimized reaction time, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Prepare a standard solution of your purified methyl 6-amino-5-fluoronicotinate of known concentration.

  • Prepare a sample of your crude reaction mixture.

  • Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Develop a gradient or isocratic elution method to achieve good separation of the product from starting materials and impurities.

  • Quantify the purity of your product by comparing the peak area of the product in your sample to the standard.

References

  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Merck. Methyl 6-amino-5-fluoronicotinate.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.
  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
  • PMC. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Sigma-Aldrich. Methyl 6-amino-5-fluoronicotinate | 1256792-42-3.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of Methyl 6-Amino-5-Fluoronicotinate

Welcome to the Technical Support Center for Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) . This compound presents unique purification challenges due to its complex pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) . This compound presents unique purification challenges due to its complex pharmacophore. The molecule features a hydrogen-bond donating 6-amino group, an electronegative 5-fluoro substituent, and a polar methyl ester[1]. This combination of functional groups creates competing solubility profiles: it is highly polar but also possesses a rigid aromatic core.

This guide is designed for researchers and process chemists to troubleshoot crystallization failures, optimize solvent systems, and ensure high-purity isolation of this critical building block.

Part 1: Solvent Selection Matrix

To achieve the optimal balance between product recovery and purity, solvent selection must account for the thermodynamic solubility curve of the aminopyridine core. Below is a quantitative comparison of standard recrystallization systems.

Solvent SystemRatio (v/v)Est. Recovery YieldPurity ProfilePrimary Thermodynamic Mechanism
EtOAc / Heptane 1:485–90%>98%Optimal. Anti-solvent precipitation. Balances ester solubility with aromatic hydrophobicity.
Ethanol (Absolute) N/A60–70%>99%Temperature-dependent solubility curve. High purity, but lower yield due to shallow saturation curve.
IPA / Water 3:175–80%>95%Hydrophobic effect / H-bonding. Risk of ester hydrolysis if pH is not strictly neutral.
Toluene / Hexanes 1:250–60%>90%Aromatic π-π stacking disruption. Often leads to oiling out due to poor amino group solvation.

Part 2: Troubleshooting & FAQs

Q1: Why is my methyl 6-amino-5-fluoronicotinate "oiling out" instead of forming distinct crystals? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the saturation temperature of the solvent system, or when the solvent polarity is mismatched. The 6-amino group can form stable, highly concentrated solvates that resist organizing into a solid crystal lattice. Solution: If using an Ethyl Acetate/Heptane system, you likely added the anti-solvent (Heptane) too quickly or at too low a temperature, causing a localized solvent shock. Reheat the mixture to 65°C until it forms a single, clear liquid phase. Add 5–10% more EtOAc to increase the solubility threshold and push the system back into the metastable zone, then cool very slowly.

Q2: Which solvent system provides the highest recovery yield without compromising purity? Answer: A binary system of Ethyl Acetate (EtOAc) and Heptane is the industry standard for [2]. EtOAc is a polar aprotic solvent that effectively breaks the intermolecular hydrogen bonds of the amino group at elevated temperatures. Heptane acts as a non-polar anti-solvent. By carefully tuning the ratio, you force the compound out of solution based on temperature rather than evaporation, achieving >85% recovery. We recommend Heptane over Hexanes because its higher boiling point prevents rapid evaporation at the solvent interface during hot addition, which is a common cause of premature, impure nucleation[3].

Q3: How do I remove dark, polymeric impurities from the crude synthetic mixture? Answer: Colored impurities in pyridine syntheses are typically highly conjugated, high-molecular-weight byproducts. Before adding your anti-solvent, treat the hot EtOAc solution with activated carbon (10% w/w relative to the crude mass). Boil for 5 minutes, then perform a hot filtration through a pre-warmed pad of Celite. The carbon will irreversibly adsorb the chromophores, leaving the target in the filtrate[3].

Q4: Can I use Ethanol as a single-solvent recrystallization system? Answer: Yes, absolute ethanol is an excellent solvent for aminopyridines due to its ability to act as both a hydrogen bond donor and acceptor[4]. However, the solubility curve for methyl 6-amino-5-fluoronicotinate in ethanol is relatively shallow. This means you will require a larger volume of solvent, and your overall yield will be lower compared to an anti-solvent system, as a significant portion of the product will remain dissolved in the cold mother liquor.

Part 3: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Recrystallization (EtOAc / Heptane)

Self-Validating System Check: Throughout this protocol, visual clarity is your primary feedback loop. If the solution becomes milky or opaque rather than forming distinct crystalline needles, the cooling rate was too fast or the solvent ratio is incorrect. You can always reverse the process by reheating to 65°C and adding a few drops of EtOAc.

  • Dissolution: Weigh the crude methyl 6-amino-5-fluoronicotinate solid into a round-bottom flask. Add 3 mL of Ethyl Acetate (EtOAc) per gram of crude material. Heat the suspension to 65°C with moderate magnetic stirring until fully dissolved.

  • Clarification (If necessary): If insoluble particulates remain, perform a hot gravity filtration through fluted filter paper to remove heterogeneous nucleation sites.

  • Anti-Solvent Titration: Maintain the filtrate at 65°C. Begin adding hot Heptane (pre-warmed to 60°C) dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

  • Re-equilibration (Critical Step): Add 1 to 2 drops of hot EtOAc just until the turbidity clears. Causality: This exacts the saturation point. By clearing the solution, you ensure the system is in the metastable zone. Nucleation will now be driven by the thermodynamic temperature drop rather than a sudden solvent crash, ensuring impurities are excluded from the growing crystal lattice.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) at a rate of approximately 0.5°C/min. Do not disturb or agitate the flask during this phase.

  • Maturation: Once at room temperature, place the flask in an ice bath (0–5°C) for 1 hour. Causality: This depresses the solubility curve to its absolute minimum, maximizing your thermodynamic yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold Heptane. Causality: Cold Heptane displaces the impurity-rich mother liquor without dissolving your purified product.

  • Drying: Dry the crystals under high vacuum at 40°C to a constant weight.

Part 4: Mechanistic Workflow

Recrystallization N1 Crude Methyl 6-amino-5-fluoronicotinate N2 Dissolve in Hot EtOAc (65°C, near boiling) N1->N2 N3 Hot Filtration (Remove insoluble particulates) N2->N3 If turbid N4 Titrate with Hot Heptane (Anti-solvent addition) N2->N4 If clear N3->N4 N5 Metastable Zone Cooling (0.5°C / min to 20°C) N4->N5 Saturation point reached N6 Ice Bath Aging (0-5°C for 1 hr) N5->N6 Controlled nucleation N7 Vacuum Filtration & Cold Heptane Wash N6->N7 Maximize yield N8 Pure Crystalline Product (>98% Purity) N7->N8

Thermodynamic workflow for the anti-solvent recrystallization of fluoronicotinate esters.

References

  • Dueke-Eze, C. U., et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review". Science Publishing Group, 2021. Available at:[Link]

  • Wang, Y., et al. "Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate". Journal of Chemical & Engineering Data (ACS Publications), 2009. Available at:[Link]

  • Basuli, F., et al. "Synthesis of Fluorine-18 Radio-labeled Serum Albumins for PET Blood Pool Imaging". National Institutes of Health (PMC), 2014. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Amidation of Methyl 6-Amino-5-Fluoronicotinate

Welcome, researchers and drug development professionals, to our dedicated technical support center for the amidation of methyl 6-amino-5-fluoronicotinate. This guide is designed to provide you with in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the amidation of methyl 6-amino-5-fluoronicotinate. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and a foundational understanding of the chemical principles at play. Our goal is to empower you to minimize byproduct formation and optimize the synthesis of your target 6-amino-5-fluoronicotinamide derivatives.

Introduction: The Challenge of Amidation

The formation of an amide bond is a cornerstone of organic synthesis, yet it is not without its challenges. The amidation of methyl 6-amino-5-fluoronicotinate presents a unique set of considerations due to the electronic properties of the fluorinated aminopyridine ring. This guide will walk you through potential pitfalls and provide actionable solutions to ensure the success of your experiments.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most common problems encountered during the amidation of methyl 6-amino-5-fluoronicotinate, presented in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion to the desired amide. What are the likely causes?

A1: Several factors can contribute to a slow or stalled reaction. Let's break down the possibilities:

  • Inadequate Activation of the Carboxylic Acid: If you are using a coupling agent, its effectiveness might be compromised.

    • Solution: Ensure your coupling agents (e.g., EDC, HATU, T3P) are fresh and have been stored under anhydrous conditions. Consider switching to a more potent activating agent if necessary. For instance, phosphonium-based reagents like PyBOP can be more effective than carbodiimides for challenging couplings.[1]

  • Poor Nucleophilicity of the Amine: The electron-withdrawing effect of the fluorinated pyridine ring can reduce the nucleophilicity of the amino group on your incoming amine nucleophile.

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), can help to deprotonate the amine, increasing its nucleophilicity.

  • Formation of Unreactive Salts: In the absence of a suitable base, the carboxylic acid and the amine can form an ammonium salt, which is unreactive towards amidation.[2]

    • Solution: The use of a non-nucleophilic base is crucial to prevent this acid-base reaction and free the amine for nucleophilic attack.

Q2: I am observing significant amounts of a byproduct corresponding to the hydrolysis of my starting ester. How can I prevent this?

A2: Hydrolysis of the methyl ester is a common side reaction, especially if the reaction conditions are not strictly anhydrous.

  • Cause: Water present in the solvent, reagents, or glassware can hydrolyze the methyl ester to the corresponding carboxylic acid (6-amino-5-fluoronicotinic acid). This is particularly problematic under basic or acidic conditions.[3]

  • Solutions:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Ensure that your amine and any bases used are free of water.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired amidation.

Q3: My product is contaminated with byproducts from the coupling agent. How do I minimize these and remove them?

A3: Coupling agent byproducts are a frequent source of impurities.

  • Common Byproducts:

    • Carbodiimides (EDC, DCC): Form corresponding ureas (e.g., N,N'-dicyclohexylurea - DCU). DCU is notoriously insoluble in many organic solvents, while the urea from EDC is water-soluble.[1][4]

    • Onium Salts (HATU, HBTU): Can react with the amine to form guanidinium byproducts.[5][6]

  • Minimization Strategies:

    • Order of Addition: For onium salt-based coupling agents, it is crucial to activate the carboxylic acid first before adding the amine to minimize the formation of guanidinium byproducts.[5]

    • Choice of Reagent: Consider using a coupling reagent with water-soluble byproducts, such as EDC, to simplify purification.[4] Propanephosphonic acid anhydride (T3P) is another excellent choice as its byproducts are easily removed by an aqueous wash.[5][7]

  • Removal:

    • Aqueous Wash: Water-soluble byproducts can be removed with an aqueous workup.

    • Filtration: Insoluble byproducts like DCU can often be removed by filtration.

    • Chromatography: If byproducts are still present, column chromatography is an effective purification method.

Q4: I am concerned about epimerization of my chiral amine during the reaction. What steps can I take to prevent this?

A4: Racemization or epimerization is a significant concern when using chiral amines.

  • Cause: The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization.[8]

  • Solutions:

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling agents can suppress racemization by forming an active ester that is less prone to epimerization.[7]

    • Coupling Reagent Choice: Some coupling reagents are known to be better at suppressing racemization than others. For example, phosphonium salts like PyBOP are often preferred for sensitive substrates.[1]

    • Temperature Control: Running the reaction at lower temperatures can help to minimize epimerization.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the role of the fluorine atom in the reactivity of methyl 6-amino-5-fluoronicotinate?

A: The fluorine atom has a significant electron-withdrawing inductive effect. This can:

  • Increase the electrophilicity of the pyridine ring: This makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a potential side reaction pathway, although the conditions for amidation are generally not harsh enough to promote this.[9][10]

  • Decrease the basicity of the 6-amino group: This can affect its reactivity in certain side reactions.

  • Influence the acidity of the N-H protons: This could play a role in the formation of intermediates.

Q: Can the 6-amino group interfere with the amidation reaction?

A: Yes, the 6-amino group can potentially participate in side reactions. For instance, if a di-carboxylic acid is used, there is a possibility of forming polymeric byproducts. However, in a standard amidation with a mono-amine, its primary role is as a substituent on the pyridine ring, influencing its electronic properties.

Q: What are the best analytical techniques to monitor the reaction and identify byproducts?

A: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of starting material consumption and product formation. It is also excellent for detecting and quantifying impurities.[11]

  • Mass Spectrometry (MS): To identify the molecular weights of the product and any byproducts, which is crucial for determining their structures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated byproducts. ¹H, ¹³C, and ¹⁹F NMR will be particularly useful for this substrate.[11]

Q: What are the recommended work-up and purification procedures?

A:

  • Aqueous Work-up: A typical work-up involves washing the organic layer with a dilute acid (e.g., citric acid or dilute HCl) to remove any unreacted amine and basic byproducts, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts. A final wash with brine helps to remove residual water.[12][13]

  • Copper (II) Sulfate Wash: An effective method for removing residual pyridine-containing starting materials is to wash the organic layer with an aqueous solution of copper (II) sulfate.[12]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Column Chromatography: For complex mixtures or to achieve high purity, silica gel column chromatography is the standard method.

Part 3: Experimental Protocols & Data

General Protocol for Amidation using HATU

This protocol provides a starting point for the amidation of methyl 6-amino-5-fluoronicotinate. Optimization may be required based on the specific amine used.

  • To a solution of methyl 6-amino-5-fluoronicotinate (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, DCM, or ACNAprotic solvents that are unlikely to participate in the reaction.
Base DIPEA, NMMNon-nucleophilic bases to facilitate the reaction without competing with the amine nucleophile.
Temperature 0 °C to room temperatureStarting at a lower temperature can help control exotherms and minimize side reactions.
Equivalents Amine: 1.0-1.2, Coupling Agent: 1.1-1.3, Base: 2.0-3.0A slight excess of the amine and coupling agent can drive the reaction to completion.

Part 4: Visualizing the Chemistry

Diagrams

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl 6-amino-5- fluoronicotinate + Amine Activation Add Coupling Agent (e.g., HATU, T3P) 0 °C to RT Start->Activation Dissolve Reagents Anhydrous Solvent Non-nucleophilic Base Reagents->Activation Monitoring Monitor by TLC/LC-MS Activation->Monitoring Quench Aqueous Work-up (Acid/Base Washes) Monitoring->Quench Reaction Complete Purify Column Chromatography or Recrystallization Quench->Purify Product Pure 6-amino-5- fluoronicotinamide Purify->Product

Caption: General workflow for the amidation of methyl 6-amino-5-fluoronicotinate.

Byproduct_Formation cluster_pathways Reaction Pathways Reactants Methyl 6-amino-5-fluoronicotinate + Amine + Coupling Agent Desired_Reaction Desired Amidation Reactants->Desired_Reaction Hydrolysis Ester Hydrolysis Reactants->Hydrolysis Coupling_Byproduct Coupling Agent Byproduct Formation Reactants->Coupling_Byproduct Epimerization Epimerization (if chiral amine) Reactants->Epimerization Product Target Amide Desired_Reaction->Product Byproducts Mixture of Byproducts Hydrolysis->Byproducts Coupling_Byproduct->Byproducts Epimerization->Byproducts

Caption: Potential reaction pathways leading to product and byproducts.

References

  • Hartwig, J. F., & Larsen, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 10725–10732. Retrieved from [Link]

  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2000). Boron-Catalyzed Direct Amidation. In Organic Syntheses (Vol. 77, p. 195). Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Veeprho. (n.d.). Nicotinamide Impurities and Related Compound. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Rossi, S., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1833. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Fu, W., et al. (2026). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartwig, J. F., & Larsen, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 10725–10732. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Retrieved from [Link]

  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • Sau, A., et al. (2019). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 55(73), 10939-10942. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Minor, J. T., et al. (1952). Synthesis of 2- and 6-Fluoronicotinamides. Journal of the American Chemical Society, 74(15), 3859–3860. Retrieved from [Link]

  • Kittikool, T., et al. (2022). Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. RSC Advances, 12(45), 29285-29304. Retrieved from [Link]

  • Sheppard, T. D., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(59), 15819-15827. Retrieved from [Link]

  • O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Retrieved from [Link]

  • Pashikanti, G., et al. (2015). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid. The Journal of Organic Chemistry, 80(15), 7646–7654. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 711. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(56), 8846-8849. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • O'Hagan, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10981–10988. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 6-Amino-5-Fluoronicotinate Under Basic Conditions

Welcome to the technical support center for methyl 6-amino-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 6-amino-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. This document will address common questions and potential issues, explaining the underlying chemical principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using methyl 6-amino-5-fluoronicotinate in basic solutions?

The primary stability concern for methyl 6-amino-5-fluoronicotinate under basic conditions is the hydrolysis of the methyl ester group, a reaction also known as saponification.[1][2] This reaction converts the methyl ester into a carboxylate salt, which, upon acidic workup, will yield the corresponding carboxylic acid (6-amino-5-fluoronicotinic acid). This transformation can significantly alter the compound's chemical properties, including its solubility, polarity, and biological activity.

While the pyridine ring itself is generally stable, the presence of the electron-withdrawing fluorine atom can influence the reactivity of the entire molecule.[3][4][5][6] It is also important to consider that strong bases can react with the amino group, although this is less of a concern for degradation under typical experimental conditions.

Q2: How do the fluorine and amino substituents affect the rate of hydrolysis?

The electronic effects of the substituents on the pyridine ring play a crucial role in the rate of ester hydrolysis.

  • Fluorine: As a highly electronegative atom, fluorine is a strong electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon in the methyl ester group, making it more susceptible to nucleophilic attack by hydroxide ions. This generally leads to an increased rate of hydrolysis compared to its non-fluorinated analog.[5][6]

  • Amino Group: The amino group (-NH2) is an electron-donating group. It can donate electron density into the pyridine ring, which can slightly decrease the electrophilicity of the carbonyl carbon and thus may slow down the rate of hydrolysis to some extent.

The overall rate of hydrolysis will be a balance of these opposing electronic effects. However, the strong electron-withdrawing nature of the fluorine atom is expected to have a more dominant influence, making the ester more prone to hydrolysis under basic conditions.

Q3: Can the pyridine ring itself degrade under basic conditions?

The pyridine ring is a relatively stable aromatic system. While the fluorine substituent enhances the ring's resistance to certain reactions, it is generally stable under moderately basic conditions.[5][6] Degradation of the pyridine ring itself would typically require much harsher conditions, such as very high temperatures or extremely strong bases, which are not common in most laboratory applications. The primary degradation pathway to monitor is the hydrolysis of the methyl ester.

Troubleshooting Guide

Issue 1: My reaction yield is low, and I suspect my starting material, methyl 6-amino-5-fluoronicotinate, is degrading.

Root Cause Analysis: The most likely cause of degradation is the hydrolysis of the methyl ester due to the presence of a base in your reaction mixture or during workup.

Troubleshooting Workflow:

A Low Yield Observed B Hypothesis: Starting Material Degradation A->B C Primary Suspect: Ester Hydrolysis B->C D Step 1: Analyze Reaction Conditions C->D E Identify all basic reagents and conditions (e.g., amine bases, hydroxides, basic salts, pH of aqueous solutions). D->E F Step 2: Monitor Reaction Progress D->F G Use TLC, HPLC, or LC-MS to track the disappearance of starting material and the appearance of a more polar spot/peak (the carboxylic acid). F->G H Step 3: Modify Experimental Protocol F->H I Option A: Use a non-nucleophilic base (e.g., DBU, Proton-Sponge) if compatible. H->I J Option B: Reduce reaction temperature to slow hydrolysis. H->J K Option C: Minimize exposure to aqueous basic conditions during workup. H->K L Resolution: Improved Yield H->L

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: I am observing an unexpected, more polar byproduct in my reaction mixture by TLC/HPLC.

Root Cause Analysis: This is a classic indicator of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the starting methyl ester and will have a lower Rf value on a TLC plate or an earlier retention time on a reverse-phase HPLC column.

Confirmation Protocol:

  • Co-injection/Co-spotting: If you have a standard of 6-amino-5-fluoronicotinic acid, co-inject or co-spot it with your reaction mixture. If the byproduct peak/spot aligns with the standard, you have confirmed its identity.

  • LC-MS Analysis: Analyze your reaction mixture by LC-MS. The mass of the byproduct should correspond to the mass of the hydrolyzed carboxylic acid.

  • pH Check: Check the pH of your reaction mixture. A basic pH will strongly support the hydrolysis hypothesis.

Issue 3: How can I perform a reaction with a base-sensitive substrate like methyl 6-amino-5-fluoronicotinate without causing hydrolysis?

Strategic Approaches:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases if your reaction chemistry allows. Examples include:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • 2,6-Lutidine

  • Temperature Control: Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Hydrolysis, like most reactions, is temperature-dependent.

  • Anhydrous Conditions: If water is not required for your reaction, use anhydrous solvents and reagents to minimize the presence of hydroxide ions.

  • Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to minimize the time the compound is exposed to basic conditions.

  • Workup Procedure: When quenching the reaction, consider using a mild acid or a buffered solution to neutralize the base before extraction. Avoid prolonged contact with strong aqueous bases during the workup.

Experimental Protocols

Protocol 1: Stability Assessment of Methyl 6-Amino-5-Fluoronicotinate under Basic Conditions

This protocol provides a framework for quantitatively assessing the stability of methyl 6-amino-5-fluoronicotinate at a specific pH.

Materials:

  • Methyl 6-amino-5-fluoronicotinate

  • Buffer solution of desired pH (e.g., pH 8, 9, 10 carbonate buffer)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., a stable, UV-active compound with a different retention time, like methyl 4-aminobenzoate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of methyl 6-amino-5-fluoronicotinate in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in acetonitrile (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a series of vials, add a known volume of the buffer solution.

    • At time t=0, add a small, known volume of the methyl 6-amino-5-fluoronicotinate stock solution to each vial to achieve the desired starting concentration.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

    • Immediately add a known volume of the internal standard stock solution.

    • Quench the reaction by adding an equal volume of a diluent (e.g., acetonitrile/water 1:1) to stop further degradation.

  • HPLC Analysis:

    • Analyze each time-point sample by HPLC.

    • Monitor the peak area of methyl 6-amino-5-fluoronicotinate and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each time point.

    • Plot the concentration of methyl 6-amino-5-fluoronicotinate versus time to determine the rate of degradation.

Data Presentation: Illustrative Stability Data

The following table shows hypothetical stability data for methyl 6-amino-5-fluoronicotinate under different basic conditions.

pHTemperature (°C)% Remaining after 24 hours
82595%
92578%
102545%
94062%

This data illustrates that the rate of degradation increases with both increasing pH and temperature.

Mechanistic Insights

The primary degradation pathway under basic conditions is saponification. The mechanism is a nucleophilic acyl substitution.

start Methyl 6-amino-5-fluoronicotinate step1 Step 1: Nucleophilic Attack Hydroxide ion attacks the electrophilic carbonyl carbon. start->step1 intermediate Tetrahedral Intermediate An unstable intermediate is formed. step1->intermediate step2 Step 2: Elimination The methoxide ion is eliminated. intermediate->step2 product1 Carboxylic Acid The ester is converted to a carboxylic acid. step2->product1 step3 Step 3: Deprotonation The carboxylic acid is deprotonated by the base. product1->step3 final_product Carboxylate Salt step3->final_product

Caption: Saponification mechanism of methyl 6-amino-5-fluoronicotinate.

This reaction is effectively irreversible under basic conditions because the final deprotonation step to form the carboxylate salt is highly favorable.[1]

References

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Pyridine's ring normal modes as footprints for its derivatives: The impact of perfluorin
  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. International Journal of Information Technology and Computer Engineering.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Methyl 6-aminonicotin
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Springer.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • Atlas of the microbial degradation of fluorin
  • STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. PubMed.
  • Proposed pathway of 4-aminopyridine degradation by the enrichment culture.
  • Basic Hydrolysis of Esters - Saponific
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari.
  • Methyl 6-amino-5-fluoronicotin
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Methyl 6-amino-5-bromo-2-methylnicotin
  • a review on analytical methods for determining methyl parathion in environmental samples.
  • Stability of sucrose fatty acid esters under acidic and basic conditions. PubMed.
  • Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. PubMed.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed.
  • Cu(I)
  • Cu(I)
  • Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 6-amino-5-fluoronicotinate vs. Methyl 6-aminonicotinate

Introduction & Structural Overview In the development of complex heterocyclic therapeutics, such as kinase inhibitors and central nervous system agents, the selection of pyridine building blocks is a critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Overview

In the development of complex heterocyclic therapeutics, such as kinase inhibitors and central nervous system agents, the selection of pyridine building blocks is a critical determinant of synthetic success. Methyl 6-aminonicotinate and its fluorinated analog, methyl 6-amino-5-fluoronicotinate , are highly valuable scaffolds. However, the seemingly simple substitution of a hydrogen atom for a fluorine atom at the C5 position fundamentally rewrites the electronic landscape of the pyridine ring.

As a Senior Application Scientist, it is crucial to understand that fluorine is not merely a steric placeholder; its profound electronic effects dictate the choice of reagents, catalytic systems, and reaction conditions. This guide objectively compares the reactivity profiles of these two building blocks, providing mechanistically grounded protocols to ensure robust, scalable syntheses.

Mechanistic Causality: The Electronic Influence of the 5-Fluoro Substituent

To predict the reactivity of these molecules, we must analyze the competing electronic effects governing the pyridine ring[1]:

  • Methyl 6-aminonicotinate: The exocyclic 6-amino group is a strong electron-donating group (+M effect), which pushes electron density into the pyridine ring. This strictly activates the ortho (C5) and para (C3) positions. Because the C3 position is occupied by an electron-withdrawing methyl ester (-M effect), the C5 position becomes highly susceptible to Electrophilic Aromatic Substitution (EAS)[2]. The nucleophilicity of the 6-amino group is moderate, as its lone pair is partially delocalized into the electron-deficient pyridine ring and pulled by the para-ester.

  • Methyl 6-amino-5-fluoronicotinate: The introduction of fluorine at C5 introduces a powerful inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+M). In electron-deficient heterocycles like pyridine, the -I effect heavily dominates[1]. This causes two major reactivity shifts:

    • Amine Deactivation: The -I effect strongly pulls electron density away from the adjacent 6-amino nitrogen. This drastically reduces the amine's nucleophilicity, making standard N-acylation or cross-coupling reactions sluggish.

    • EAS Blocking: The primary site for electrophilic attack (C5) is sterically and electronically blocked. The remaining open positions (C2, C4) are meta to the amino group and deactivated by both the pyridine nitrogen and the C3 ester, rendering the ring practically inert to standard EAS conditions.

ElectronicEffects A Methyl 6-aminonicotinate A_EAS High EAS Reactivity (C5 position open & activated) A->A_EAS A_Nuc Moderate Nucleophilicity (Standard N-acylation viable) A->A_Nuc B Methyl 6-amino-5-fluoronicotinate B_EAS Blocked EAS (C5 occupied, C2/C4 deactivated) B->B_EAS B_Nuc Low Nucleophilicity (Strong -I effect from 5-F) B->B_Nuc

Electronic effects of 5-fluoro substitution on pyridine reactivity and nucleophilicity.

Comparative Reactivity Profiles

The table below summarizes the quantitative and qualitative performance differences between the two scaffolds across standard synthetic transformations.

Reaction ClassMethyl 6-aminonicotinateMethyl 6-amino-5-fluoronicotinateMechanistic Rationale
Electrophilic Halogenation Highly reactive at C5 (e.g., rapid bromination with NBS at 3 °C)[2].Inert to standard EAS conditions.The C5 position is sterically blocked by fluorine. C2 and C4 are severely deactivated by the pyridine nitrogen and C3 ester.
Nucleophilic N-Acylation Proceeds smoothly at 25 °C with standard bases (e.g., 2,6-lutidine) and acid chlorides[3].Sluggish; requires strong bases (e.g., NaH) or elevated temperatures.The strong -I effect of the 5-F group pulls electron density from the 6-NH2 group, significantly reducing its nucleophilicity.
Ester Hydrolysis (Saponification) Standard base-catalyzed hydrolysis (LiOH/NaOH in THF/H2O).Slightly accelerated hydrolysis rate.The inductive withdrawal from the 5-F group increases the electrophilicity of the C3 carbonyl carbon, facilitating hydroxide attack.
Buchwald-Hartwig Amination Viable as a nucleophilic coupling partner under standard Pd-catalysis.Challenging; requires highly active, electron-rich phosphine ligands (e.g., BrettPhos).Reduced nucleophilicity of the amine necessitates highly active catalytic species to facilitate the reductive elimination step.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic causality for every operational step.

Protocol 1: Electrophilic Bromination of Methyl 6-aminonicotinate

Objective: Site-selective bromination at C5 to yield methyl 6-amino-5-bromonicotinate, a critical precursor for transition-metal cross-coupling[2].

  • Initiation: Charge a reactor with methyl 6-aminonicotinate (1.0 equiv) under a nitrogen atmosphere. Add anhydrous acetonitrile (MeCN, 3 volumes).

    • Observation: The mixture will form a distinct yellow slurry[2].

  • Thermal Control: Cool the reactor to an internal temperature of 3 °C.

    • Causality: Bromination is highly exothermic. Strict thermal control prevents unselective over-bromination and degradation of the pyridine core.

  • Electrophile Addition: Prepare a slurry of N-bromosuccinimide (NBS, 1.4 equiv) in MeCN (3.5 volumes). Add this slurry dropwise over 1.5 hours, ensuring the internal temperature does not exceed 5 °C[2].

  • In-Process Control (IPC): Stir the reaction and monitor via HPLC.

    • Validation: The system is validated as complete when the starting material peak area is < 1%.

  • Quench & Workup: Dilute the mixture and wash the organic layer with 20% aqueous Na2​S2​O3​ .

    • Causality: Sodium thiosulfate chemically reduces any unreacted, highly reactive electrophilic bromine species (NBS or trace Br2​ ) into inert, water-soluble bromide salts. This prevents downstream oxidative side reactions during isolation[2].

Workflow Start Starting Material (Methyl 6-aminonicotinate) Step1 Suspend in MeCN (3 V, under N2) Start->Step1 Step2 Cool strictly to 3 °C (Prevents over-bromination) Step1->Step2 Step3 Add NBS slurry in MeCN (1.4 equiv, over 1.5 h) Step2->Step3 Step4 Monitor via HPLC (Validate SM < 1%) Step3->Step4 Step5 Quench with 20% Na2S2O3 (Neutralize excess electrophile) Step4->Step5 End Product Isolation (Methyl 6-amino-5-bromonicotinate) Step5->End

Step-by-step workflow for the electrophilic bromination of methyl 6-aminonicotinate.

Protocol 2: Comparative N-Acylation (Amide Formation)

Objective: Demonstrating the impact of the 5-F substituent on nucleophilic N-acylation using an acid chloride.

For Methyl 6-aminonicotinate:

  • Dissolve the amine in anhydrous THF. Add 2,6-dimethylpyridine (2.4 equiv) to act as an HCl scavenger[3].

  • Add the target acid chloride dropwise at 0 °C, then allow the system to warm to 25 °C.

  • Validation: The moderate nucleophilicity of the 6-amino group allows the reaction to reach >95% conversion at room temperature within 2 hours, validated by TLC (disappearance of the polar amine spot)[3].

For Methyl 6-amino-5-fluoronicotinate (Modified Protocol):

  • Causality: Due to the strong -I effect of the 5-fluoro group, standard THF/amine base conditions will result in a stalled reaction (often <20% conversion).

  • Adjustment: The protocol must be shifted to a deprotonation-first strategy. Dissolve the fluorinated amine in anhydrous DMF at 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv).

  • Observation: Hydrogen gas evolution validates the formation of the highly nucleophilic amide anion.

  • Add the acid chloride dropwise. The pre-formation of the anion overcomes the electronic deactivation caused by the fluorine atom, driving the reaction to completion.

Sources

Comparative

Comparing Fluorinated Pyridines for Drug Discovery Applications: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent target affinity but fail in later stages due to rapid metabolic clearance, poor membrane permeability, or suboptimal pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent target affinity but fail in later stages due to rapid metabolic clearance, poor membrane permeability, or suboptimal pharmacokinetic profiles. In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds—specifically heterocyclic rings like pyridine—is a field-proven tactic to rescue and optimize these candidates.

The decision to employ a fluorinated versus a non-fluorinated pyridine precursor is a critical juncture in the design of novel therapeutics. This guide provides an objective, data-driven comparison of fluorinated pyridines, exploring the mechanistic causality behind their performance and detailing the self-validating experimental protocols used to evaluate them.

Mechanistic Insights: The "Fluorine Effect"

The introduction of a fluorine atom onto a pyridine ring induces profound electronic and physical changes. Due to fluorine's unique properties—namely its exceptionally high electronegativity (3.98 on the Pauling scale), small atomic radius (1.47 Å), and the extreme strength of the carbon–fluorine bond (472 kJ/mol)—fluorination fundamentally alters the behavior of the heterocycle ()[1].

Basicity and pKa Modulation

One of the most notable effects of fluorination is the modulation of the pyridine's basicity. The strong electron-withdrawing inductive effect of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it significantly less basic ()[2]. This pKa shift can be precisely tuned depending on the position of the fluorine atom, allowing researchers to optimize the protonation state of a drug at physiological pH, which directly impacts target-receptor binding and oral bioavailability.

Metabolic Stability

Metabolic instability, particularly oxidative degradation by Cytochrome P450 (CYP450) enzymes in the liver, is a primary cause of drug attrition. The C-F bond is highly resistant to enzymatic cleavage. By strategically placing a fluorine atom at metabolically labile sites on the pyridine ring, we can block CYP450-mediated hydroxylation, thereby enhancing the molecule's in vivo half-life ()[1].

Lipophilicity (logD) and Permeability

Fluorine substitution on aromatic rings generally increases the overall lipophilicity of the molecule. This enhancement is crucial for drugs that need to passively diffuse across lipid bilayers, such as the blood-brain barrier or cellular membranes, improving the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

FluorineEffect A Fluorine Substitution on Pyridine Ring B High Electronegativity & Inductive Effect A->B C Strong C-F Bond (472 kJ/mol) A->C D Hydrophobic Nature & Small Radius A->D E Decreased pKa (Modulated Basicity) B->E Withdraws e- density F Blocked CYP450 Oxidation Sites C->F Resists cleavage G Increased Lipophilicity (logD) D->G Enhances lipophilicity H Altered Target Binding & Pharmacokinetics E->H I Enhanced Metabolic Stability (Longer t½) F->I J Improved Membrane Permeability G->J

Caption: The "Fluorine Effect" on pyridine properties and its impact on drug discovery.

Objective Comparison: Fluorinated vs. Non-Fluorinated Pyridines

The position of the fluorine atom dramatically dictates the physicochemical properties of the resulting scaffold. Below is a comparative summary of pyridine and its mono-fluorinated derivatives based on validated experimental data.

ScaffoldpKa (H₂O)Lipophilicity (logP trend)Metabolic Stability (CYP450)Synthetic Utility in Drug Design
Pyridine 5.25[3]BaselineHighly susceptible to oxidationStandard reactivity; prone to rapid clearance.
2-Fluoropyridine -0.44[4]Highest increaseHighly resistantExcellent substrate for SNAr at C2 due to F leaving group.
3-Fluoropyridine 2.97[5]Moderate increaseResistant at C3Useful for cross-coupling; resists SNAr compared to 2-fluoro.
4-Fluoropyridine 4.15[3]Moderate increaseResistant at C4Good substrate for SNAr at C4; balances pKa and stability.

Note: The drastic drop in pKa for 2-fluoropyridine (-0.44) is caused by the strong inductive effect's immediate proximity to the basic nitrogen atom.

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the standard methodologies we use in the lab to quantify the performance of these fluorinated scaffolds.

Protocol 1: Determination of pKa and Lipophilicity (logD)

Causality & Logic: Standard acid-base titration using a highly sensitive glass electrode allows for precise determination of shifted dissociation constants by measuring the change in pH as a function of titrant volume. The shake-flask method for logD is chosen because it perfectly mimics physiological partitioning between lipid membranes (1-octanol) and aqueous serum (PBS, pH 7.4).

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM solution of the target fluoropyridine in a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength.

  • Potentiometric Titration: Submerge a calibrated glass pH electrode into the solution. Titrate slowly with 0.1 M HCl (or KOH, depending on the starting state) at 25°C.

  • pKa Calculation: Plot the titration curve (pH vs. volume of titrant) and determine the pKa from the half-equivalence point.

  • logD Partitioning: For lipophilicity, add 1 mL of the fluoropyridine solution (in PBS, pH 7.4) to 1 mL of 1-octanol in a glass vial.

  • Equilibration: Agitate the biphasic mixture mechanically for 60 minutes at 25°C, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using LC-UV or LC-MS/MS. Calculate logD as log10([Concentration in Octanol] /[Concentration in PBS]).

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Causality & Logic: Liver microsomes are subcellular fractions rich in CYP450 enzymes, the primary drivers of Phase I oxidative metabolism. By supplying NADPH as an essential electron donor, we create an isolated, controlled environment to specifically measure the resistance of the C-F bond against enzymatic hydroxylation compared to a standard C-H bond.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a 1 µM solution of the fluoropyridine test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture in a water bath at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the oxidative metabolic cascade.

  • Time-Course Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known internal standard. This instantly denatures the enzymes and quenches the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the remaining percentage of the parent fluoropyridine. Calculate the intrinsic clearance (CLint) based on the half-life of the decay curve.

MicrosomalAssay Step1 1. Prepare Fluoropyridine Step2 2. Incubate with Liver Microsomes Step1->Step2 Step3 3. Add NADPH (Initiate) Step2->Step3 Step4 4. Quench with Acetonitrile Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Step4->Step5 Step6 6. Calculate CLint Step5->Step6

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

References

  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry." RSC Publishing. URL: [Link]

  • MDPI. "First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids." MDPI. URL:[Link]

Sources

Validation

Analytical Superiority: Validating LC-MS/MS vs. HPLC-UV for Methyl 6-amino-5-fluoronicotinate

Executive Summary Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a highly polar, fluorinated pyridine derivative frequently utilized as a critical building block in pharmaceutical synthesis . When tracking this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-amino-5-fluoronicotinate (CAS 1256792-42-3) is a highly polar, fluorinated pyridine derivative frequently utilized as a critical building block in pharmaceutical synthesis . When tracking this compound in complex biological matrices or monitoring trace-level synthetic impurities, analytical scientists face a pivotal choice: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares these two modalities, demonstrating why LC-MS/MS is the superior, self-validating choice for trace-level quantification.

Mechanistic Rationale: The Causality of Analytical Choices

Why does LC-MS/MS drastically outperform HPLC-UV for this specific molecule? The answer lies in the causality between the compound's chemical structure and the physical principles of the detectors.

  • Chromophore Limitations (HPLC-UV) : While the pyridine ring provides baseline UV absorbance (typically around 260–280 nm), it lacks an extended conjugated system, limiting its molar extinction coefficient. In complex matrices, endogenous compounds easily mask the UV signal, leading to poor specificity and co-elution artifacts [1].

  • Ionization Efficiency (LC-MS/MS) : The amino group at the 6-position is basic (pKa ~4–5), making it highly amenable to protonation in acidic mobile phases (e.g., 0.1% formic acid). This guarantees exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Fluorine's Inductive Effect : The highly electronegative fluorine atom at the 5-position withdraws electron density from the pyridine ring. This stabilizes the molecule but also creates a unique, predictable fragmentation pattern during collision-induced dissociation (CID). This allows for highly specific Multiple Reaction Monitoring (MRM) transitions, virtually eliminating matrix noise [2].

G A Methyl 6-amino-5-fluoronicotinate Matrix Sample B Protein Precipitation (Acetonitrile) A->B C Chromatographic Separation B->C D HPLC-UV (272 nm) C->D High Conc. (>1 µg/mL) E LC-MS/MS (ESI+ MRM) C->E Trace Conc. (<1 ng/mL) F Matrix Interference Low Sensitivity D->F G High Selectivity Femtogram Sensitivity E->G

Workflow comparing HPLC-UV and LC-MS/MS analytical strategies for trace quantification.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To establish a self-validating system, the method must be validated according to the FDA/ICH M10 Bioanalytical Method Validation guidelines [3]. A self-validating protocol ensures that every analytical batch contains internal checks—specifically, zero samples (matrix + IS), calibration standards, and low/mid/high Quality Control (QC) samples—that independently verify the system's accuracy before any unknown sample data is accepted.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action : Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) (e.g., 13C, 15N-labeled analog).

  • Causality : Acetonitrile disrupts protein-water interactions, precipitating proteins while keeping the polar methyl 6-amino-5-fluoronicotinate in solution. The SIL-IS acts as the core of the self-validating system; because it is chemically identical to the analyte, it perfectly corrects for extraction losses and subsequent matrix ion suppression.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Run a gradient mobile phase of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

  • Causality : Traditional Reversed-Phase C18 columns suffer from "phase collapse" and poor retention for highly polar basic molecules. HILIC provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions), ensuring the analyte elutes away from the solvent front and ion-suppressing phospholipids.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Action : Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the precursor-to-product ion transition (e.g.,[M+H]+ -> specific fluorinated fragment).

  • Causality : MRM acts as a double mass filter. Quadrupole 1 (Q1) selects the intact protonated molecule, Q2 fragments it via collision gas, and Q3 selects a specific product ion. This eliminates isobaric interferences that would otherwise co-elute and be falsely detected in HPLC-UV.

Validation A ICH M10 Validation Self-Validating System B Selectivity & Specificity (Blank Matrix + IS) A->B C Calibration Curve (Linearity & LLOQ) A->C D Accuracy & Precision (Intra/Inter-batch QCs) A->D E Matrix Effect & Recovery (Post-extraction Spikes) A->E F Stability Assessments (Bench-top, F/T, Autosampler) A->F B->C C->D

Core parameters for ICH M10 bioanalytical method validation ensuring data integrity.

Quantitative Data Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the performance metrics comparing the validated LC-MS/MS method against a traditional HPLC-UV approach for methyl 6-amino-5-fluoronicotinate.

Validation ParameterHPLC-UV (272 nm)LC-MS/MS (ESI+ MRM)Mechanistic Advantage of LC-MS/MS
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.1 ng/mLMRM filtering removes background noise, drastically improving the signal-to-noise (S/N) ratio.
Linearity Range 50 – 5,000 ng/mL0.1 – 1,000 ng/mLESI provides a wide dynamic range suitable for trace impurity and pharmacokinetic profiling.
Selectivity Poor (Co-elution common)ExcellentMass-to-charge (m/z) specificity bypasses chromatographic co-elution issues.
Matrix Effect N/A (UV is unaffected)Compensated by SIL-ISSIL-IS co-elutes and experiences identical ion suppression, normalizing the response.
Run Time 15 – 20 minutes3 – 5 minutesHigh specificity allows for faster gradients without needing baseline separation from all matrix components.

Conclusion

While HPLC-UV remains a cost-effective tool for high-concentration assay testing, the validation of an LC-MS/MS method for methyl 6-amino-5-fluoronicotinate is scientifically imperative for trace-level quantification, pharmacokinetic studies, and impurity profiling. By leveraging the molecule's basicity for ESI+ ionization and employing a self-validating ICH M10-compliant framework with a stable isotope-labeled internal standard, laboratories can achieve unparalleled data integrity and analytical confidence.

References

  • National Institutes of Health (NIH). "Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring". PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples". PubMed Central. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis". Guidance for Industry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-amino-5-fluoronicotinate proper disposal procedures

Methyl 6-amino-5-fluoronicotinate: Comprehensive Safety and Disposal Protocols In modern drug development and chemical synthesis, handling fluorinated building blocks like Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 6-amino-5-fluoronicotinate: Comprehensive Safety and Disposal Protocols

In modern drug development and chemical synthesis, handling fluorinated building blocks like Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) requires meticulous end-of-life management. True laboratory excellence extends beyond successful synthesis; it encompasses the rigorous protection of personnel, infrastructure, and the environment.

Because this compound contains both a highly stable carbon-fluorine (C-F) bond and nitrogen atoms, improper disposal can lead to the release of severe environmental pollutants. This guide provides authoritative, step-by-step operational and logistical procedures for the safe handling, containment, and thermal destruction of Methyl 6-amino-5-fluoronicotinate.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Methyl 6-amino-5-fluoronicotinate is an irritant to the skin, eyes, and respiratory tract[1]. Under the U.S. Environmental Protection Agency (EPA) guidelines (and equivalent international frameworks), waste containing this compound must be strictly managed as Halogenated Organic Waste [2].

Table 1: Chemical Properties & Regulatory Waste Classification

ParameterSpecification
Chemical Name Methyl 6-amino-5-fluoronicotinate
CAS Number 1256792-42-3
Molecular Formula C7H7FN2O2
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritation, Respiratory Irritant[1]
Waste Classification Halogenated Organic Waste[2]
Incompatibilities Strong oxidizing agents, strong acids/bases

The Mechanistic Science of Fluorinated Waste Destruction

The Causality of Disposal Choices: Why can’t Methyl 6-amino-5-fluoronicotinate be disposed of in standard municipal or non-hazardous chemical waste streams?

The answer lies in its molecular structure. Standard combustion of non-halogenated organics yields carbon dioxide and water. However, the thermal degradation of fluorinated and nitrogenous aromatics yields Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) [3][4]. HF is a highly corrosive, toxic gas that causes severe tissue damage and environmental acidification[5]. Furthermore, the C-F bond is exceptionally strong; inadequate incineration temperatures can result in the formation of toxic fluorinated products of incomplete combustion (PICs)[4].

To safely break the C-F bond and neutralize the resulting byproducts, the compound must undergo high-temperature incineration (>1000°C) in a rotary kiln or liquid injection system, followed immediately by caustic flue gas scrubbing (using NaOH or Ca(OH)₂)[6]. The scrubber neutralizes the toxic HF gas into inert, environmentally safe sodium fluoride (NaF) salts[5].

ThermalDestruction A Methyl 6-amino-5-fluoronicotinate (Halogenated Waste) B Rotary Kiln Incinerator (>1000°C + Excess O2) A->B Thermal Oxidation C Combustion Gases (CO2, H2O, HF, NOx) B->C Radical Cleavage D Caustic Scrubber (NaOH / Ca(OH)2) C->D Gas Routing E Neutralized Effluent (NaF, NaNO3, H2O) D->E Aqueous Discharge F Clean Exhaust (CO2, H2O, N2) D->F Atmospheric Release

Caption: Chemical degradation pathway of fluorinated organics during high-temperature incineration.

Standard Operating Procedure: Laboratory Handling & Disposal

To ensure regulatory compliance and laboratory safety, implement the following step-by-step methodology for the disposal of Methyl 6-amino-5-fluoronicotinate.

Phase 1: Point-of-Generation Segregation
  • Determine Waste State: Identify if the waste is in its pure solid form or dissolved in a solvent (e.g., DMSO, Methanol) from assay preparations.

  • Strict Segregation: Never mix Methyl 6-amino-5-fluoronicotinate with non-halogenated waste streams. Mixing halogenated compounds with non-halogenated solvents drastically increases the volume of waste requiring expensive thermal destruction and can lower the fuel value (BTU) of the waste stream, complicating incineration[2][7].

  • Liquid Waste Routing: If dissolved, pour the solution into a designated "Halogenated Organic Solvent Waste" carboy.

Phase 2: Accidental Spill Containment & Neutralization

Sweeping up dry, fine fluorinated powders can cause aerosolization, leading to severe inhalation hazards.

  • Isolate the Area: Ensure sufficient ventilation and restrict access[1].

  • Apply Inert Absorbent: Do not use water. Cover the solid spill completely with an inert, damp material such as sand or vermiculite [1]. This adds bulk and suppresses dust formation.

  • Mechanical Collection: Carefully sweep up the sand/chemical mixture using a non-sparking shovel or brush[1].

  • Transfer: Place the collected material into a closable, labeled salvage container[1].

Table 2: Spill Response & PPE Requirements

Requirement CategoryRecommended Specification
Eye Protection Safety goggles (ANSI Z87.1 / EN166 compliant)[1]
Skin Protection Nitrile gloves (double-gloving recommended), lab coat[1]
Respiratory Protection N95 or P100 particulate respirator (if dust is generated)[1]
Spill Control Agent Sand or Vermiculite (Avoid water/aqueous cleanup)[1]
Phase 3: Packaging, Labeling, and Logistics
  • Primary Containment: Store the solid waste or contaminated vermiculite in High-Density Polyethylene (HDPE) wide-mouth jars or compatible glass containers. Keep containers tightly closed[1].

  • RCRA Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as: "Hazardous Waste - Halogenated Organics (Contains Fluorine/Nitrogen)."

  • Satellite Accumulation: Store the sealed containers in a designated, well-ventilated satellite accumulation area, locked up and away from incompatible materials (strong oxidizers)[1].

  • TSDF Handoff: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with rotary kiln incinerators and caustic scrubbers[2][6].

LabWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated) Gen->Seg Pack Packaging & Tagging (HDPE Containers) Seg->Pack Store Satellite Storage (<90 Days) Pack->Store TSDF Licensed TSDF (Thermal Destruction) Store->TSDF

Caption: Standard operating procedure workflow for halogenated laboratory waste management.

Conclusion

The responsible management of Methyl 6-amino-5-fluoronicotinate is a critical component of laboratory safety and environmental stewardship. By understanding the chemical causality behind its degradation—specifically the generation of hydrogen fluoride—researchers can appreciate the necessity of strict segregation, dust-suppressed spill cleanup, and high-temperature incineration. Adhering to these validated protocols ensures regulatory compliance and builds a foundation of operational trust within your scientific facility.

References

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Toxicological Profile for Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems. National Institutes of Health (NIH) / PubMed Central (PMC). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-amino-5-fluoronicotinate

Comprehensive Safety and Handling Guide for Methyl 6-amino-5-fluoronicotinate Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) is a highly valued fluorinated pyridine intermediate frequently utilized in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for Methyl 6-amino-5-fluoronicotinate

Methyl 6-amino-5-fluoronicotinate (CAS: 1256792-42-3) is a highly valued fluorinated pyridine intermediate frequently utilized in pharmaceutical synthesis and drug discovery. While it enables the development of complex targeted therapeutics, its chemical structure necessitates rigorous safety protocols. This guide provides a mechanistic risk assessment, detailed Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows to ensure maximum laboratory safety and regulatory compliance.

Mechanistic Risk Assessment & Chemical Profile

Understanding the inherent hazards of a chemical is the foundation of safe handling. Methyl 6-amino-5-fluoronicotinate is classified under the Globally Harmonized System (GHS) with the signal word Warning (1[1]).

  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The presence of the amino group and the ester functionality allows the molecule to engage in hydrogen bonding with biological tissues, leading to localized irritation of the skin, eyes, and mucous membranes (2[2]).

  • H335 (May cause respiratory irritation): As a fine crystalline powder, this compound poses a significant inhalation risk if aerosolized[2].

  • Thermal Decomposition Hazards: The most critical latent hazard of fluorinated organics is their behavior under extreme heat. Thermal decomposition of fluorinated compounds can release highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx) (3[3]). HF is highly corrosive and systemic, penetrating tissue deeply and depleting bone calcium. Therefore, reactions involving this compound must be strictly temperature-controlled.

Personal Protective Equipment (PPE) Matrix

PPE selection must account for both the physical state of the chemical (solid powder) and the solvents used during its manipulation.

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against corneal irritation (H319) from accidental dust aerosolization or solvent splashing[2].
Hands (Solid) Nitrile Gloves (≥ 5 mil thickness)Provides an effective barrier against fine particulate transfer to the skin, mitigating H315 risks[2].
Hands (Solution) Double-gloved Nitrile or NeopreneIf dissolving in skin-penetrating solvents (e.g., DMSO, DMF), double-gloving is mandatory to increase breakthrough time and prevent the solvent from carrying the chemical into the bloodstream (4[4]).
Body Flame-Resistant (FR) Lab CoatProtects against static discharge during powder transfer and provides a barrier against spills[4].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a ventilated enclosure (strongly discouraged). Primary control should always be a certified fume hood[4].

Operational Workflow & Handling Protocol

Standard operating procedures must be self-validating. Do not proceed to the next step unless the previous safety check is confirmed.

  • Step 1: Engineering Control Verification: Before retrieving the chemical, verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). This is the primary defense against respiratory irritation (H335)[2].

  • Step 2: Equipment Preparation: Utilize static-dissipative spatulas and weighing boats. Fluorinated powders can carry static charges, causing them to repel from tools and aerosolize.

  • Step 3: Weighing and Transfer: Perform all weighing inside the fume hood or a dedicated ventilated balance enclosure. If transferring to a reaction vessel, use a powder funnel to prevent dusting.

  • Step 4: Dissolution: When adding solvents (e.g., DMF, DMSO, or DCM), add the solvent slowly down the side of the vessel to prevent the powder from being ejected by displaced air.

Workflow Start Pre-Operation: Verify Fume Hood & PPE Weigh Weighing: Use Anti-Static Tools in Ventilated Enclosure Start->Weigh Transfer Transfer: Closed System or Direct Hood Transfer Weigh->Transfer Solvent Dissolution: Add Solvent Slowly (e.g., DMF/DMSO) Transfer->Solvent Reaction Reaction Execution: Monitor Temp to Prevent Thermal Decomposition Solvent->Reaction Cleanup Post-Operation: Decontaminate Surfaces & Doff PPE Safely Reaction->Cleanup

Standard operational workflow for safely handling Methyl 6-amino-5-fluoronicotinate.

Emergency Response & Spill Management

Immediate, calculated action is required in the event of an exposure or spill.

  • Personnel Exposure:

    • Eye/Skin Contact: Immediately flush the affected area at an eyewash station or safety shower for a minimum of 15 minutes[2]. Remove contaminated clothing while flushing. Seek medical evaluation.

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and call emergency services[2].

  • Spill Mitigation:

    • Never dry sweep. Dry sweeping aerosolizes the hazardous powder, drastically increasing inhalation risks.

    • Moisten the spilled solid with a compatible solvent (or water, if appropriate for the specific reaction context) to suppress dust formation[2].

    • Use non-sparking tools to scoop the moistened material into a designated, sealable hazardous waste container.

SpillResponse Spill Spill Detected: Methyl 6-amino-5-fluoronicotinate Assess Assess Spill Size & Exposure Risk Spill->Assess Minor Minor Spill (<50g): Proceed with Cleanup Assess->Minor Major Major Spill (>50g) or Personnel Exposure Assess->Major Dust Suppress Dust: Moisten with Water/Solvent Minor->Dust Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect Material: Use Non-Sparking Tools Dust->Collect Dispose Dispose as Halogenated Solid Waste Collect->Dispose

Logical decision pathway for managing Methyl 6-amino-5-fluoronicotinate spills.

Disposal and Waste Management Plan

Improper disposal of fluorinated compounds poses severe environmental and regulatory risks.

  • Segregation: Do not mix Methyl 6-amino-5-fluoronicotinate waste with incompatible chemicals (e.g., strong oxidizing agents or strong acids).

  • Solid Waste: Collect all contaminated consumables (weigh boats, gloves, paper towels used for spill cleanup) in a solid hazardous waste container lined with a heavy-duty poly bag[2].

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM), it must be routed to the "Halogenated Organic Waste" stream. If dissolved in non-halogenated solvents, route to standard "Organic Waste."

  • Final Disposal: Ensure disposal is handled by a licensed environmental management company via high-temperature incineration equipped with scrubbers designed to neutralize HF and NOx emissions[3].

References

  • Methyl 6-amino-5-fluoronicotinate | 1256792-42-3 - Sigma-Aldrich. sigmaaldrich.com.
  • BLD Pharmatech Safety D
  • Guidelines for the Safe Handling of Hazardous Chemicals. hmroyal.com.
  • Laboratory Safety and Chemical Hygiene Plan. northwestern.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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